molecular formula C10H14O3 B1299854 5-Isobutyl-2-methyl-furan-3-carboxylic acid CAS No. 462068-52-6

5-Isobutyl-2-methyl-furan-3-carboxylic acid

Cat. No.: B1299854
CAS No.: 462068-52-6
M. Wt: 182.22 g/mol
InChI Key: OVBDZKIFGWMIEV-UHFFFAOYSA-N
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Description

5-Isobutyl-2-methyl-furan-3-carboxylic acid is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isobutyl-2-methyl-furan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isobutyl-2-methyl-furan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6(2)4-8-5-9(10(11)12)7(3)13-8/h5-6H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBDZKIFGWMIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228821
Record name 2-Methyl-5-(2-methylpropyl)-3-furancarboxylic acid
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-52-6
Record name 2-Methyl-5-(2-methylpropyl)-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(2-methylpropyl)-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5-Isobutyl-2-methyl-furan-3-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Isobutyl-2-methyl-furan-3-carboxylic acid Document Type: Technical Monograph & Synthesis Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Compound Identity & Physicochemical Profile[1][2][3]

5-Isobutyl-2-methyl-furan-3-carboxylic acid is a trisubstituted furan derivative utilized primarily as a pharmacophore building block in medicinal chemistry and as a lipophilic precursor in flavor chemistry. Its structure combines a polar carboxylic acid head group with a lipophilic isobutyl tail, making it a valuable scaffold for fragment-based drug discovery (FBDD) where modulation of logP and steric bulk is required.

Core Data Table
PropertySpecification
CAS Registry Number 462068-52-6
IUPAC Name 5-(2-methylpropyl)-2-methylfuran-3-carboxylic acid
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
SMILES CC(C)CC1=CC(=C(O1)C)C(=O)O
Appearance Off-white to pale yellow crystalline solid
Predicted logP ~2.81 ± 0.3
pKa (Acid) ~3.8–4.2 (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthetic Methodology: The Modified Feist-Benary Cyclization

While direct isolation from natural sources is inefficient, the Feist-Benary synthesis offers a robust, self-validating protocol for generating 5-isobutyl-2-methyl-furan-3-carboxylic acid. This method involves the condensation of a


-keto ester with an 

-haloketone, followed by hydrolysis.
Retrosynthetic Logic

The furan ring is constructed by reacting Ethyl acetoacetate (Fragment A) with 1-bromo-4-methylpentan-2-one (Fragment B).

  • Fragment A provides the C2-methyl and C3-carboxylate functionality.

  • Fragment B provides the C5-isobutyl tail.

Experimental Protocol

Step 1: Condensation & Cyclization

  • Reagents: Dissolve Ethyl acetoacetate (1.0 eq) in anhydrous methanol.

  • Base Addition: Add pyridine (1.2 eq) or sodium methoxide (catalytic) dropwise at 0°C to generate the enolate.

  • Alkylation: Slowly add 1-bromo-4-methylpentan-2-one (1.0 eq) over 30 minutes. Maintain temperature <10°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting keto-ester.

  • Workup: Evaporate methanol. Redissolve residue in diethyl ether, wash with 1N HCl (to remove pyridine), then brine. Dry over MgSO₄ and concentrate to yield the intermediate Ethyl 5-isobutyl-2-methylfuran-3-carboxylate .

Step 2: Saponification (Hydrolysis)

  • Reagents: Dissolve the intermediate ester in a 1:1 mixture of THF:Water.

  • Hydrolysis: Add Lithium Hydroxide (LiOH, 3.0 eq). Stir at ambient temperature for 4–6 hours.

  • Acidification: Cool reaction to 0°C. Acidify to pH 2 using 1N HCl. The free acid will precipitate or form an oil.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the pure acid (CAS 462068-52-6).

Synthesis Workflow Diagram

SynthesisPath Pre1 Ethyl Acetoacetate (C2/C3 Source) Inter Intermediate Ester (Ethyl 5-isobutyl-2-methyl-3-furoate) Pre1->Inter Base (Pyridine/NaOEt) MeOH, Reflux Pre2 1-bromo-4-methylpentan-2-one (C5 Isobutyl Source) Pre2->Inter Final Target Product (CAS 462068-52-6) Inter->Final 1. LiOH, THF/H2O 2. HCl (pH 2)

Figure 1: Step-wise chemical synthesis via Feist-Benary cyclization.

Biological Context & Metabolic Alerts

For drug development professionals, the furan moiety represents a "structural alert" that requires careful toxicological assessment during lead optimization.

Mechanism of Bioactivation

The furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2). This results in the formation of a reactive cis-enedione intermediate, which is an electrophile capable of covalent binding to cellular proteins (hepatotoxicity) or DNA.

Mitigation Strategy: The presence of the electron-withdrawing carboxylic acid group at C3 and the methyl group at C2 significantly reduces the electron density of the furan ring compared to unsubstituted furan, potentially lowering the rate of bioactivation. However, standard glutathione (GSH) trapping assays are recommended.

Metabolic Pathway Diagram

Metabolism Compound 5-Isobutyl-2-methyl-furan-3-carboxylic acid CYP CYP450 Oxidation (Bioactivation) Compound->CYP Epoxide Unstable Epoxide / Enedione CYP->Epoxide Adduct Protein/DNA Adduct (Toxicity) Epoxide->Adduct Nucleophilic Attack (No GSH) Detox Glutathione Conjugate (Excretion) Epoxide->Detox + GSH (Glutathione)

Figure 2: Potential metabolic activation pathway and detoxification routes.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       11.0–12.0 (br s, 1H, -COOH )
      
    • 
       6.35 (s, 1H, Furan H4 )
      
    • 
       2.58 (s, 3H, C2-CH ₃)
      
    • 
       2.45 (d, 2H, Isobutyl -CH ₂-)
      
    • 
       1.90 (m, 1H, Isobutyl -CH -)
      
    • 
       0.95 (d, 6H, Isobutyl -C(CH ₃)₂)
      
  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 181.2.

References

  • Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

Solubility profile of 5-Isobutyl-2-methyl-furan-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Isobutyl-2-methyl-furan-3-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of early-phase drug development and chemical process optimization. This guide provides a comprehensive technical overview of the anticipated solubility profile of 5-Isobutyl-2-methyl-furan-3-carboxylic acid. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous structures and established physicochemical principles to predict its behavior. Furthermore, it outlines a robust, field-proven experimental protocol for determining its equilibrium solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally evaluate the solubility of this and similar furan-based carboxylic acids.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy.[1][2] For an active pharmaceutical ingredient (API) like 5-Isobutyl-2-methyl-furan-3-carboxylic acid, understanding its solubility in a range of organic solvents is essential for various stages of development, including:

  • Crystallization and Purification: Selecting appropriate anti-solvents and crystallization media is crucial for obtaining a pure, stable crystalline form of the API.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental for creating liquid dosage forms, as well as for processes like spray drying and granulation.[2]

  • Preclinical and Toxicological Studies: Solubilizing the compound in appropriate vehicles is necessary for conducting in vitro and in vivo assays.

This guide will delve into the theoretical underpinnings of the solubility of 5-Isobutyl-2-methyl-furan-3-carboxylic acid, followed by a detailed experimental workflow for its empirical determination.

Physicochemical Properties of 5-Isobutyl-2-methyl-furan-3-carboxylic Acid

To predict the solubility of 5-Isobutyl-2-methyl-furan-3-carboxylic acid, we must first examine its molecular structure and inherent properties.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[3]
Molecular Weight 182.22 g/mol [3]
Chemical Structure
SMILES: CC(C)Cc1cc(C(O)=O)c(C)o1
Key Functional Groups Carboxylic Acid, Furan Ring, Isobutyl Group, Methyl Group

The molecule possesses both polar and non-polar characteristics. The carboxylic acid group is capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents. Conversely, the isobutyl group and the furan ring system contribute to its lipophilicity, indicating a likelihood of dissolution in non-polar or moderately polar organic solvents. The interplay of these features will govern its solubility profile.

Predicted Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid moiety. The overall polarity of the furan derivative will facilitate dissolution.
Non-Polar Toluene, Benzene, Hexane, CyclohexaneLow to ModerateThe isobutyl group and furan ring provide some non-polar character, allowing for some interaction with these solvents. However, the energetic penalty of breaking the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state will likely limit solubility.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can interact with the less polar parts of the molecule. Solubility will depend on the balance between these interactions and the energy required to disrupt the crystal lattice.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a standardized experimental procedure is essential. The shake-flask method is widely regarded as the gold standard for determining equilibrium (or thermodynamic) solubility.[1][5] This method involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • 5-Isobutyl-2-methyl-furan-3-carboxylic acid (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Stock Standards:

    • Accurately weigh a known amount of 5-Isobutyl-2-methyl-furan-3-carboxylic acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid 5-Isobutyl-2-methyl-furan-3-carboxylic acid to a series of vials. A general rule of thumb is to add approximately 2-5 mg of solid per mL of solvent to ensure an excess remains after equilibration.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined period. It is crucial to establish the time required to reach equilibrium. This can be done by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[6]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand for a short period to allow for the sedimentation of the excess solid.[1]

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter (chemically compatible with the solvent) to remove any remaining fine particles.

    • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples, along with the calibration standards, using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of 5-Isobutyl-2-methyl-furan-3-carboxylic acid in the diluted samples.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess API prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant T (e.g., 24-72h) equil1->equil2 sep1 Allow to sediment equil2->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Calculate concentration using calibration curve analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Trustworthiness and Self-Validation in the Protocol

The integrity of the generated solubility data relies on a self-validating experimental design. Key checkpoints include:

  • Verifying Excess Solid: After equilibration, a visual inspection should confirm the presence of undissolved solid material in each vial.

  • Establishing Equilibrium: As mentioned, sampling at multiple time points is essential to demonstrate that the measured concentration is stable and represents true equilibrium.[6]

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision within the concentration range of the samples.

  • Mass Balance: For highly accurate work, the amount of remaining solid can be dried and weighed to perform a mass balance calculation, further validating the result.

Conclusion

While awaiting specific experimental determination, the solubility profile of 5-Isobutyl-2-methyl-furan-3-carboxylic acid can be reasonably predicted based on its molecular structure. It is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar media. For drug development professionals and researchers, the shake-flask method detailed herein provides a reliable and authoritative framework for obtaining precise, quantitative solubility data. Such data is indispensable for guiding formulation strategies, ensuring reproducible experimental outcomes, and ultimately, advancing the development of new chemical entities.

References

  • U.S. Pharmacopeia. General Chapter <1236> Solubility Measurements.
  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization; Annex 8 (WHO Technical Report Series, No. 937). [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Glomme, A., & Bergström, C. A. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • Bergström, C. A., & Larsson, P. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488.
  • Sobechko, I., Dibrivnyi, V., Horak, Y., Velychkivska, N., Kochubei, V., & Obushak, M. (2017). Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. Chemistry & Chemical Technology, 11(4), 397-402.

Sources

Acidity Profile and pKa Determination: 5-Isobutyl-2-methyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity profile, structural determinants, and experimental characterization of 5-Isobutyl-2-methyl-furan-3-carboxylic acid.

Technical Guide for Medicinal Chemistry & Pre-formulation

Executive Summary

5-Isobutyl-2-methyl-furan-3-carboxylic acid (CAS: 462068-52-6) is a lipophilic carboxylic acid scaffold often utilized in fragment-based drug discovery as a bioisostere for substituted benzoic acids.

Understanding its dissociation constant (


) is critical for optimizing oral bioavailability, predicting solubility at physiological pH, and tuning protein-ligand binding interactions.[1]
  • Estimated

    
    : 4.35 – 4.60  (Predicted)
    
  • Acidity Classification: Weak acid (Weaker than 3-furoic acid and benzoic acid).[1]

  • Key Challenge: High lipophilicity (

    
    ) necessitates cosolvent-based experimental determination.
    

Structural Analysis & Theoretical Acidity

The acidity of this compound is governed by the electronic interplay between the furan ring and its alkyl substituents.[1] Unlike benzoic acid, the furan ring is electron-rich (


-excessive), which inherently influences the stability of the carboxylate anion.[1]
Electronic Substituent Effects

The


 shifts relative to the parent 3-furoic acid (

)
are driven by two primary factors:
  • 2-Methyl Group (+I Effect & Sterics):

    • Inductive Effect: The methyl group at the C2 position is an electron-donating group (EDG). It pushes electron density into the furan ring and, by proximity, destabilizes the forming carboxylate anion (

      
      ) at C3.[1] This increases the 
      
      
      
      (weakens the acid).[1]
    • Steric Effect: While less pronounced than in biphenyl systems, the C2-methyl group creates steric bulk that may force the C3-carboxyl group slightly out of planarity with the aromatic ring. This deconjugation typically destabilizes the neutral acid form less than the resonance-stabilized anion, further contributing to a higher

      
      .[1]
      
  • 5-Isobutyl Group (+I Effect):

    • The isobutyl group at C5 is a strong alkyl donor.[1] Through the vinylogy of the furan ring, this electron density is transmitted across the

      
      -system, further intensifying the electron-rich nature of the ring and destabilizing the negative charge of the conjugate base.[1]
      
Comparative Acidity Table

The following table places the compound in context with structural analogs.

CompoundStructureExperimental/Predicted

Electronic Driver
2-Furoic acid Furan-2-COOH3.16 (Exp)Heteroatom proximity (inductive withdrawal).
3-Furoic acid Furan-3-COOH3.90 (Exp)Distal heteroatom; less inductive stabilization.
Benzoic acid Ph-COOH4.20 (Exp)Standard aromatic reference.
2-Methyl-3-furoic acid 2-Me-Furan-3-COOH~4.37 (Pred)+I effect of Methyl destabilizes anion.
5-Isobutyl-2-methyl... Target Molecule 4.45 ± 0.20 (Est) Dual +I effects (Methyl + Isobutyl).

Visualization of Chemical Logic

The following diagram illustrates the structural features and the equilibrium relevant to the


.

G cluster_0 Neutral Species (HA) cluster_1 Conjugate Base (A-) Acid 5-Isobutyl-2-methyl-furan-3-COOH Low Solubility Neutral Charge Base Carboxylate Anion (COO-) High Solubility Negative Charge Acid->Base Ka (Dissociation) Base->Acid Protonation Me 2-Methyl Group (+I Effect) Me->Base Destabilizes Anion (Raises pKa) Iso 5-Isobutyl Group (+I Effect) Iso->Base Destabilizes Anion (Raises pKa) Ring Furan Ring (Electron Rich) Ring->Base Resonance Stabilization

Figure 1: Structural determinants of acidity. Red nodes indicate factors that weaken the acid (raise pKa) relative to the unsubstituted parent.

Experimental Determination Protocol

Due to the hydrophobic isobutyl and methyl groups, this compound is likely insoluble in pure water at low pH.[1] Standard aqueous titration will yield noisy or inaccurate results due to precipitation.[1]

Recommended Method: Potentiometric Titration in Methanol/Water Cosolvent (Yasuda-Shedlovsky Method).

Reagents & Equipment[1]
  • Compound: ~10 mg of 5-Isobutyl-2-methyl-furan-3-carboxylic acid (High purity >98%).

  • Titrant: 0.1 M KOH (Carbonate-free standard).

  • Solvent: HPLC-grade Methanol (MeOH) and degassed water (

    
    -free).
    
  • Instrument: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.[1]

  • Ionic Strength Adjuster: 0.15 M KCl.[1]

Step-by-Step Workflow
  • Preparation of Stock Solution: Dissolve the compound in 100% MeOH to create a stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Cosolvent Titrations: Perform three separate titrations at different MeOH/Water ratios to construct the Yasuda-Shedlovsky plot.

    • Run 1: 30% MeOH / 70% Water (v/v)[1]

    • Run 2: 40% MeOH / 60% Water (v/v)[1]

    • Run 3: 50% MeOH / 50% Water (v/v)[1]

  • Titration Execution:

    • Add stock solution to the titration vessel.[1]

    • Add aqueous 0.15 M KCl to reach the desired solvent ratio.[1]

    • Acidify slightly with 0.1 M HCl to start at pH ~2.0 (ensures fully protonated state).[1]

    • Titrate with 0.1 M KOH until pH ~11.0.

  • Data Processing (Yasuda-Shedlovsky): The apparent

    
     (
    
    
    
    ) measured in cosolvent mixtures varies linearly with the dielectric constant (
    
    
    ) of the solvent.
    
    [1]
    
    • Plot

      
       on the Y-axis vs. 
      
      
      
      on the X-axis.
    • Extrapolate the linear regression to

      
       of pure water (approx 0.0128 at 25°C).
      
    • The Y-intercept corresponds to the aqueous

      
      .[1]
      
Automated Workflow Diagram

Workflow cluster_titration Cosolvent Titrations start Start: Pure Compound sol Dissolve in MeOH (Stock Solution) start->sol t1 Titrate in 30% MeOH sol->t1 t2 Titrate in 40% MeOH sol->t2 t3 Titrate in 50% MeOH sol->t3 calc Calculate psKa for each ratio t1->calc t2->calc t3->calc plot Yasuda-Shedlovsky Plot (Y vs 1/Dielectric Constant) calc->plot result Extrapolate to 0% MeOH Determine Aqueous pKa plot->result

Figure 2: Workflow for determining pKa of lipophilic acids using cosolvent extrapolation.

Implications for Drug Development[1]

Solubility & Formulation

At pH values below 4.5 (e.g., gastric environment), the compound exists predominantly in its neutral, unionized form.[1]

  • Gastric Solubility: Very Low.[1]

  • Intestinal Solubility (pH 6.5+): Moderate to High (Ionized).[1]

  • Formulation Strategy: Salt formation (e.g., Sodium or Potassium salt) is highly recommended to improve dissolution kinetics.[1]

Lipophilicity (LogD)

The distribution coefficient (


) is pH-dependent.
  • 
    :  Will be significantly lower than 
    
    
    
    because the compound is ionized (
    
    
    anion).[1]
  • Permeability: While the anion is less permeable, the high intrinsic lipophilicity of the isobutyl tail ensures that the small fraction of neutral species maintains good passive permeability.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 3-Furoic acid. Retrieved from [Link][1]

  • ChemBK. 2-Methyl-3-furancarboxylic acid Properties and pKa Prediction. Retrieved from [Link][1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for Yasuda-Shedlovsky protocol).

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid. Retrieved from [Link][1]

Sources

Technical Whitepaper: Synthesis & Evolution of 5-Isobutyl-2-methyl-furan-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, retrosynthetic logic, and definitive synthesis protocols for 5-Isobutyl-2-methyl-furan-3-carboxylic acid .

Executive Summary & Structural Significance

5-Isobutyl-2-methyl-furan-3-carboxylic acid (CAS: 462068-52-6) represents a specific class of trisubstituted furan scaffolds utilized in the development of pharmaceutical intermediates and advanced agrochemical agents. While often overshadowed by its 2,5-disubstituted congeners (common in biomass valorization), this specific 2,3,5-substitution pattern presents unique synthetic challenges due to the steric bulk of the isobutyl group and the electronic requirements of the carboxylic acid at the 3-position.

Historically, this scaffold traces its lineage to the foundational heterocyclic work of the early 20th century, specifically the Feist-Bénary synthesis . Today, it serves as a critical model for constructing lipophilic furan cores found in various enzyme inhibitors and receptor modulators.

Structural Pharmacophore Analysis
  • C2-Methyl: Provides metabolic stability and steric locking.

  • C3-Carboxylic Acid: The primary handle for amide coupling (e.g., in library synthesis) or bioisosteric replacement.

  • C5-Isobutyl: A lipophilic moiety that enhances membrane permeability and hydrophobic pocket occupancy in protein targets.

Historical Context: The Feist-Bénary Legacy

The synthesis of highly substituted furans was revolutionized by Franz Feist (1902) and Erich Bénary (1911). Before their work, controlling the regiochemistry of furan ring closure was notoriously difficult.

  • 1902 (The Discovery): Franz Feist published the condensation of

    
    -keto esters with 
    
    
    
    -haloketones in the presence of ammonia/pyridine.
  • 1911 (The Refinement): Erich Bénary expanded the scope to include

    
    -haloaldehydes, establishing the route as the "Feist-Bénary Synthesis."
    
  • Modern Era: In the context of 5-isobutyl-2-methyl-furan-3-carboxylic acid, the method evolved from using unstable chloro-aldehydes to more robust precursors, utilizing modern base catalysis to improve yields and suppress polymerization side reactions.

Retrosynthetic Analysis

To construct the 5-isobutyl-2-methyl-furan-3-carboxylic acid core, we employ a disconnection strategy that reveals the Feist-Bénary route as the most convergent path.

Logical Disconnection
  • Target: 5-Isobutyl-2-methyl-furan-3-carboxylic acid.[1][2][3][4]

  • FGI (Functional Group Interconversion): Convert the acid to the ethyl ester (easier to synthesize).

  • Ring Disconnection: Break the O-C5 and C3-C4 bonds.

  • Synthons:

    • Fragment A (C2-C3-C4): Ethyl acetoacetate (an available

      
      -keto ester).
      
    • Fragment B (C5-O): An

      
      -haloaldehyde equivalent. For a 5-isobutyl group, the precursor is 2-chloro-4-methylpentanal  (derived from isocaproaldehyde).
      

Retrosynthesis Target Target Molecule 5-Isobutyl-2-methyl-furan-3-COOH Ester Intermediate Ester Ethyl 5-isobutyl-2-methyl-furan-3-COOet Target->Ester Hydrolysis Precursors Precursors Ethyl Acetoacetate + 2-Chloro-4-methylpentanal Ester->Precursors Feist-Bénary Disconnection

Caption: Retrosynthetic logic isolating the Feist-Bénary precursors.

Primary Synthesis Protocol: The Feist-Bénary Route

This is the definitive industrial-standard route. It relies on the in situ generation of the unstable


-haloaldehyde followed by immediate condensation.
Phase 1: Preparation of 2-Chloro-4-methylpentanal

The


-chloroaldehyde is not commercially stable and must be synthesized fresh.

Reagents:

  • 4-Methylpentanal (Isocaproaldehyde): 100 mmol

  • Sulfuryl Chloride (

    
    ): 105 mmol
    
  • Dichloromethane (DCM): 100 mL

Protocol:

  • Dissolve 4-methylpentanal in DCM and cool to 0°C under

    
     atmosphere.
    
  • Add

    
     dropwise over 30 minutes. The evolution of 
    
    
    
    and
    
    
    gas will be observed.
  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Critical Step: Do not distill. Wash the organic layer rapidly with ice-cold water (2x) and saturated

    
     to remove acid. Dry over 
    
    
    
    and concentrate in vacuo at low temperature (<30°C). Use immediately.
Phase 2: Cyclization to Ethyl Ester

Reagents:

  • Ethyl Acetoacetate: 100 mmol

  • Freshly prepared 2-Chloro-4-methylpentanal: ~95 mmol

  • Pyridine (Base): 200 mmol

  • Ethanol (Solvent): 150 mL

Protocol:

  • Mix Ethyl Acetoacetate and the chloroaldehyde in Ethanol.

  • Add Pyridine dropwise. The reaction is exothermic; maintain temperature below 45°C during addition.

  • Heat the mixture to reflux (80°C) for 6–8 hours.

  • Monitor via TLC (Hexane:EtOAc 8:2). The formation of the furan ester (

    
    ) should be observed.
    
  • Workup: Evaporate ethanol. Dissolve residue in Ether/Water. Wash organic phase with 1N HCl (to remove pyridine), then Brine. Dry and concentrate.

  • Purification: Vacuum distillation or Silica Gel Chromatography (Gradient 0-10% EtOAc in Hexane).

Phase 3: Hydrolysis to Free Acid

Reagents:

  • Crude Furan Ester

  • NaOH (2M aqueous): 3 equivalents

  • Ethanol: 5 volumes

Protocol:

  • Dissolve ester in Ethanol and add NaOH solution.

  • Reflux for 2 hours.

  • Cool to room temperature. Acidify to pH 2 with 6M HCl.

  • The product, 5-Isobutyl-2-methyl-furan-3-carboxylic acid , will precipitate.

  • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Mechanistic Insight

The reaction proceeds via a cascade mechanism. Understanding this causality is vital for troubleshooting low yields.

  • Aldol Condensation: The enolate of ethyl acetoacetate attacks the aldehyde carbonyl of the chloro-precursor.

  • O-Alkylation (Cyclization): The oxygen of the enolate attacks the carbon bearing the chlorine (intramolecular

    
    ).
    
  • Aromatization: Loss of water drives the formation of the aromatic furan ring.

Mechanism Step1 Step 1: Aldol Attack (C-C Bond Formation) Step2 Step 2: Cyclization (O-Alkylation / Cl displacement) Step1->Step2 Intermediate Aldol Adduct Step3 Step 3: Aromatization (-H2O) Step2->Step3 Dihydrofuran

Caption: Mechanistic cascade of the Feist-Bénary synthesis.

Analytical Characterization Data

The following data parameters validate the successful synthesis of the target molecule.

Analytical MethodExpected Signal CharacteristicsStructural Assignment
1H NMR (CDCl3)

11.5 (s, 1H)
Carboxylic Acid (-COOH)

6.35 (s, 1H)
Furan Ring Proton (H4)

2.58 (s, 3H)
C2-Methyl Group

2.45 (d, 2H)
Isobutyl -CH2-

1.90 (m, 1H)
Isobutyl -CH-

0.95 (d, 6H)
Isobutyl -(CH3)2
13C NMR ~168 ppmCarboxylic Carbonyl
~158, 150, 115, 108 ppmFuran Ring Carbons
IR Spectroscopy 2500-3000 cm⁻¹ (broad)O-H stretch (Acid)
1680-1690 cm⁻¹ (strong)C=O stretch (Acid)
Mass Spec (ESI) [M-H]- = 181.1Negative Ion Mode

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Polymerization of the chloroaldehyde.

    • Fix: Ensure the chloroaldehyde is used immediately after workup. Do not store. Alternatively, generate it in situ if using a flow reactor.

  • Issue: Incomplete Hydrolysis.

    • Cause: Steric hindrance from the isobutyl group.

    • Fix: Increase temperature to reflux or use KOH in Methanol (higher boiling point than EtOH/NaOH).

  • Issue: Decarboxylation.

    • Cause: Furan-3-carboxylic acids can decarboxylate at very high temperatures (>150°C).

    • Fix: Avoid excessive heat during the acidification/drying steps.

References

  • Feist, F. (1902). "Studien in der Furan- und Pyrrol-Gruppe". Chemische Berichte, 35(2), 1537–1544.

  • Bénary, E. (1911).

    
    -Amino-crotonsäureester". Chemische Berichte, 44, 489–493. 
    
  • Keay, B. A., & Dibble, P. W. (1996). "Furans and their Benzo Derivatives: Synthesis". In Comprehensive Heterocyclic Chemistry II (Vol. 2, pp. 395-436). Elsevier.

  • Li, J. J. (2014). "Feist-Benary Furan Synthesis". In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • BindingDB. (n.d.). "Compound Record: 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid".[5]

Sources

Technical Guide: Crystal Structure Analysis of 5-Isobutyl-2-methyl-furan-3-carboxylic Acid

[1]

Executive Summary

5-Isobutyl-2-methyl-furan-3-carboxylic acid (CAS: 462068-52-6) represents a critical structural scaffold in medicinal chemistry, particularly as a fragment in proteomics and drug discovery for metabolic modulators.[1] Its amphiphilic nature—combining a lipophilic isobutyl tail and a polar carboxylic acid head group on a heteroaromatic furan core—presents unique challenges and opportunities in solid-state characterization.[1]

This guide provides a comprehensive workflow for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound. It moves beyond standard protocols to address specific crystallographic nuances such as furan ring disorder and carboxylic acid dimerization patterns.

Molecular Profile & Physicochemical Context

Before initiating diffraction studies, the molecular geometry must be understood to predict packing motifs.[1]

PropertySpecification
IUPAC Name 5-(2-methylpropyl)-2-methylfuran-3-carboxylic acid
Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
H-Bond Donors 1 (Carboxylic Acid -OH)
H-Bond Acceptors 3 (Carboxyl C=O, Carboxyl -OH, Furan O)
Rotatable Bonds 3 (Isobutyl chain flexibility is a key disorder risk)
Predicted Packing Centrosymmetric Dimers (

motif)

Phase 1: Crystal Growth Strategy

Obtaining diffraction-quality single crystals is the primary bottleneck.[1] Due to the competing solubilities of the hydrophobic isobutyl group and the hydrophilic carboxyl moiety, a binary solvent system is required.[1]

Solvent Selection Matrix[2]
  • Primary Solvent (Good Solubility): Methanol, Ethanol, Acetone.[1]

  • Anti-Solvent (Poor Solubility): Hexane, Water, Pentane.[1]

Recommended Protocol: Slow Evaporation via Vapor Diffusion

This method minimizes kinetic trapping and encourages thermodynamic crystal growth.

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Ethyl Acetate (moderate polarity) in a small inner vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of Hexane (anti-solvent).

  • Equilibration: Seal the outer jar tightly. The volatile hexane will diffuse into the ethyl acetate, slowly increasing supersaturation.[1]

  • Observation: Store at 4°C in a vibration-free environment. Inspect for nucleation after 48–72 hours.[1]

Expert Insight: If the isobutyl chain causes high conformational entropy preventing nucleation, add a stoichiometric amount of a co-former (e.g., piperazine) to attempt a salt screen, though this changes the target from the free acid to a salt.[1]

Phase 2: X-Ray Diffraction Data Collection

Once a crystal (approx. 0.1 x 0.1 x 0.2 mm) is isolated, mount it on a Kapton loop using Paratone oil.[1]

Instrument Configuration[1]
  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred for organic molecules to maximize resolution (

    
     Å). Use Cu Kα if crystals are extremely small (<50 µm) to boost scattering intensity.
    
  • Temperature: 100 K (Cryostream).

    • Causality: Cooling is non-negotiable for this compound. The isobutyl group has high thermal motion at room temperature, which will smear electron density and prevent precise bond length determination.[1]

Data Collection Strategy
  • Scan Type: Omega scans (0.5° width).

  • Completeness: Aim for >99% to ensuring accurate Friedel pairs if absolute structure determination is attempted (though not applicable for this achiral molecule, high redundancy improves signal-to-noise).

  • Resolution: Collect data up to

    
     (Mo) to ensure atomic resolution.
    

Phase 3: Structure Solution & Refinement Workflow

This phase transforms raw reflections into a 3D model.[1] The presence of the furan ring and flexible alkyl chain requires specific refinement constraints.[1]

Computational Workflow (DOT Diagram)

StructureSolutionRawDataRaw Diffraction Images(.sfrm / .cbf)IntegrationIntegration & Scaling(SAINT / XPREP)RawData->IntegrationSpaceGroupSpace Group Determination(Likely P21/c or P-1)Integration->SpaceGroupPhasingStructure Solution(ShelXT - Intrinsic Phasing)SpaceGroup->PhasingRefinementLeast-Squares Refinement(ShelXL)Phasing->RefinementDisorderDisorder Handling(Isobutyl Chain / Furan Rotation)Refinement->DisorderHigh R1 / Residual DensityValidationCheckCIF / Validation(IUCr Standards)Refinement->ValidationConvergenceDisorder->RefinementRestraints Applied

Figure 1: Crystallographic workflow from raw data to validated structure.

Critical Refinement Steps[1]
  • Initial Phasing: Use ShelXT (Intrinsic Phasing). The heavy oxygen atoms will anchor the solution.[1]

  • Hydrogen Placement:

    • C-H bonds: Place geometrically (Constrained refinement).

    • O-H bonds (Carboxylic Acid): Locate these in the Difference Fourier Map . Do not place them geometrically initially. The position of this proton confirms the neutral acid state versus a zwitterionic or deprotonated state.[1]

  • Handling Disorder (The Isobutyl Challenge):

    • The terminal carbons of the isobutyl group often exhibit rotational disorder.[1]

    • Protocol: If electron density is smeared, split the positions into Part A and Part B. Apply SIMU (rigid bond restraint) and DELU (rigid bond restraint) commands in ShelXL to ensure physically reasonable thermal ellipsoids.

Phase 4: Structural Analysis & Interpretation

Upon convergence (R1 < 5%), analyze the packing using the following criteria.

Hydrogen Bonding Network

The defining feature of furan-3-carboxylic acids is the formation of dimers.[1]

  • Expectation: A centrosymmetric dimer formed via two

    
     hydrogen bonds between the carboxylic acid groups.
    
  • Graph Set Notation:

    
    .
    
  • Metric: Measure the

    
     distance. A typical strong H-bond here is 2.60 – 2.65 Å .[1]
    
Furan Ring Stacking

Analyze the crystal packing for

  • Centroid-Centroid Distance: Look for distances of 3.5 – 3.9 Å .[1] This interaction stabilizes the crystal lattice along the stacking axis.[1]

Structure-Activity Relationship (SAR) Implication

For drug development professionals, the conformation of the isobutyl group in the solid state represents a low-energy conformation.[1]

  • Actionable Insight: Compare the torsion angles of the isobutyl group in the crystal structure against the "bioactive conformation" modeled in docking studies. A match suggests the crystal structure is a valid proxy for the bound state; a mismatch implies an entropic penalty upon binding.[1]

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.[1] Link[1]

  • Sigma-Aldrich. "5-Isobutyl-2-methyl-furan-3-carboxylic acid Product Sheet." Link

Technical Guide: Safety, Toxicity, and Handling of 5-Isobutyl-2-methyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

5-Isobutyl-2-methyl-furan-3-carboxylic acid (CAS: 462068-52-6) is a functionalized heterocyclic building block primarily utilized in fragment-based drug discovery (FBDD) and proteomics research. Unlike simple furan derivatives often associated with high volatility and flammability, this substituted carboxylic acid presents a distinct physicochemical profile driven by its lipophilic isobutyl tail and polar acidic headgroup.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's toxicity, metabolic risks, and handling protocols required for high-integrity pharmaceutical research.

Chemical Identity Table[1]
PropertyDetail
Chemical Name 5-Isobutyl-2-methyl-furan-3-carboxylic acid
CAS Number 462068-52-6
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid proton)
LogP (Predicted) ~2.5 - 2.8 (Lipophilic isobutyl contribution)

Hazard Identification & GHS Classification

While specific in vivo toxicological data for this exact CAS is limited in public registries, a robust safety assessment is derived using Read-Across Methodology from structural analogs (e.g., 2-methylfuran-3-carboxylic acid and 5-hydroxymethyl-2-furancarboxylic acid).

Expert Insight: The presence of the carboxylic acid moiety typically lowers the volatility compared to non-acidic furans, reducing inhalation risks from vapors but maintaining risks from dust inhalation. The acidity combined with the lipophilic isobutyl chain enhances skin penetration, necessitating strict contact precautions.

GHS Label Elements[2][3][4][5][6]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

Precautionary Strategy
  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection (Nitrile rubber, >0.11mm thickness).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1]

Toxicological Mechanisms & Drug Development Risks

For drug development professionals, the safety profile extends beyond immediate handling to the metabolic fate of the scaffold.

The Furan Structural Alert

The furan ring is a known structural alert in medicinal chemistry. Unsubstituted furan can be metabolized by CYP2E1 to cis-2-butene-1,4-dial, a reactive toxic metabolite that alkylates DNA and proteins.

However , for 5-Isobutyl-2-methyl-furan-3-carboxylic acid, the risk is modulated:

  • Substitution Effect: The 2-methyl and 5-isobutyl substituents block the alpha-positions, which are the primary sites for CYP450-mediated oxidation. This steric hindrance significantly reduces the formation of the reactive ring-opened enedial intermediate.

  • Metabolic Shunt: The carboxylic acid at position 3 serves as a "metabolic handle," directing the molecule toward Phase II conjugation (Glucuronidation or Amino Acid Conjugation) rather than Phase I bioactivation.

Acyl Glucuronide Reactivity

A critical consideration for this compound is the formation of Acyl Glucuronides (AG) . Carboxylic acid-containing drugs can form reactive AGs that covalently bind to proteins, leading to idiosyncratic drug toxicity (IDT).

  • Risk Factor: The steric bulk of the isobutyl group may slow down hydrolysis of the AG, potentially increasing its half-life and opportunity to react with plasma proteins.

  • Mitigation: In early discovery, monitor the stability of the acyl glucuronide metabolite.

Visualizing the Metabolic Fate

The following diagram illustrates the competing pathways between safe conjugation and potential bioactivation.

MetabolicFate Compound 5-Isobutyl-2-methyl- furan-3-carboxylic acid CYP CYP450 (Oxidation) Compound->CYP Minor Pathway (Blocked by substituents) UGT UGT Enzymes (Phase II) Compound->UGT Major Pathway Epoxide Furan Epoxide (Intermediate) CYP->Epoxide AcylGluc Acyl Glucuronide UGT->AcylGluc RingOpen Cis-2-butene-1,4-dial (Toxic Alkylating Agent) Epoxide->RingOpen Excretion Renal/Biliary Excretion AcylGluc->Excretion Stable ProteinAdduct Immune Response/ Toxicity AcylGluc->ProteinAdduct If Reactive AG formed

Figure 1: Predicted metabolic pathways. The 2,5-substitution pattern favors Phase II conjugation (Green) over bioactivation (Red).

Experimental Protocols

Solubility & Stability Assessment Protocol

Purpose: To determine the compound's suitability for biological assays and formulation. The lipophilic isobutyl group suggests poor aqueous solubility, requiring specific cosolvent strategies.

Reagents:

  • PBS (pH 7.4)

  • DMSO (HPLC Grade)

  • Acetonitrile (ACN)

Procedure:

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO to create a 10 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Kinetic Solubility:

    • Spike 10 µL of DMSO stock into 990 µL of PBS (pH 7.4) in a glass vial (final conc: 100 µg/mL, 1% DMSO).

    • Incubate at 37°C with shaking (300 rpm) for 24 hours.

    • Critical Step: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid. Do not filter, as the lipophilic compound may bind to filter membranes.

  • Analysis:

    • Analyze the supernatant via HPLC-UV (254 nm).

    • Compare peak area against a standard curve prepared in 50:50 ACN:Water.

Safe Handling & Disposal Workflow

This protocol ensures containment of the irritant powder and prevents environmental contamination.

HandlingProtocol Start Start: Solid Handling PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95/P100 Mask Start->PPE Weighing Weighing: Use Anti-Static Gun Inside Fume Hood PPE->Weighing Spill Spill Scenario? Weighing->Spill Clean Dry Wipe -> Wet Wipe (Do not generate dust) Spill->Clean Yes Solubilization Solubilization: Add Solvent immediately to reduce dust hazard Spill->Solubilization No Waste Disposal: Solid -> Haz Waste Bin Liquid -> Organic Solvent Waste Clean->Waste Solubilization->Waste

Figure 2: Standard Operating Procedure (SOP) for handling solid furan-carboxylic acids.

Environmental Impact & Disposal[6][7]

Furan derivatives can be toxic to aquatic life. Although the carboxylic acid group increases water solubility compared to furan, the isobutyl chain adds significant lipophilicity (LogP ~2.6), suggesting potential for bioaccumulation if released.

  • Ecotoxicity: No specific data available. Treat as Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3) based on SAR.

  • Disposal:

    • Do not dispose of via sink or drains.

    • Dissolve in a combustible solvent (acetone or ethanol) and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Identification & Properties: Santa Cruz Biotechnology.[2] 5-Isobutyl-2-methyl-furan-3-carboxylic acid Product Data. Retrieved from

  • Analog Safety Data: Sigma-Aldrich. Safety Data Sheet for 2-Methylfuran-3-carboxylic acid (CAS 6947-94-0). Retrieved from

  • Toxicological Mechanisms: Iwamura, S., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation. Chemical Research in Toxicology. Retrieved from

  • Metabolic Pathways: Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
  • GHS Classification Standards: Occupational Safety and Health Administration (OSHA).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Methodological & Application

Step-by-step synthesis of 5-Isobutyl-2-methyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-purity synthesis protocol for 5-Isobutyl-2-methyl-furan-3-carboxylic acid , a functionalized furan intermediate often utilized in proteomics and medicinal chemistry.

Part 1: Core Directive & Scientific Rationale

Synthesis Strategy: The Feist-Benary Cyclization The most efficient route to 5-substituted-2-methyl-3-furoic acid derivatives is the Feist-Benary synthesis . This convergent method involves the condensation of a


-keto ester (ethyl acetoacetate) with an 

-haloketone (1-bromo-4-methyl-2-pentanone) in the presence of a base.

Why this route?

  • Regiocontrol: The reaction specifically places the methyl group at C2 (from acetoacetate) and the isobutyl group at C5 (from the haloketone), avoiding the complex isomer mixtures often seen in direct Friedel-Crafts alkylation of furan rings.

  • Scalability: The reagents are inexpensive and the reaction proceeds under mild conditions with standard laboratory equipment.

  • Atom Economy: It constructs the furan core and establishes the carboxylic functionality (as an ester) in a single step.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is broken down into three logical stages:

  • Precursor Preparation: Selective bromination of methyl isobutyl ketone (if not purchased).

  • Cyclization: Formation of the furan ring via Feist-Benary condensation.[1]

  • Hydrolysis: Saponification of the ester to the final carboxylic acid.

G MIBK Methyl Isobutyl Ketone (Start) HaloKetone 1-Bromo-4-methyl-2-pentanone (Key Intermediate) MIBK->HaloKetone Bromination Br2 Bromine/MeOH Br2->HaloKetone Ester Ethyl 5-Isobutyl-2-methyl- furan-3-carboxylate HaloKetone->Ester Feist-Benary Cyclization EAA Ethyl Acetoacetate EAA->Ester Pyridine Pyridine/EtOH Pyridine->Ester Product 5-Isobutyl-2-methyl- furan-3-carboxylic acid Ester->Product Saponification & Acidification NaOH NaOH / H2O NaOH->Product

Caption: Step-wise retrosynthetic pathway from commodity chemicals to the target furan acid.

Part 3: Detailed Experimental Protocols

Stage 1: Precursor Synthesis (Optional)

Note: 1-Bromo-4-methyl-2-pentanone (CAS 29585-02-2) is commercially available.[2] If synthesizing in-house, follow this general bromination protocol.

Protocol:

  • Dissolve Methyl Isobutyl Ketone (MIBK, 100 mmol) in anhydrous methanol (50 mL) at 0°C.

  • Add Bromine (Br2, 100 mmol) dropwise over 1 hour. The color should fade as the reaction proceeds.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Quench with water (100 mL) and extract with dichloromethane (DCM).

  • Wash organic layer with saturated NaHCO3 and brine.[3] Dry over MgSO4.[3]

  • Critical: The product is a lachrymator. Handle in a fume hood. Use immediately or store at -20°C.

Stage 2: Feist-Benary Cyclization

Objective: Synthesis of Ethyl 5-isobutyl-2-methyl-furan-3-carboxylate.

Reagents:

  • Ethyl Acetoacetate (1.0 equiv)

  • 1-Bromo-4-methyl-2-pentanone (1.1 equiv)[4]

  • Pyridine (2.0 equiv) or Et3N

  • Ethanol (Absolute)[5]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N2 or Ar).

  • Mixing: Add Ethyl Acetoacetate (13.0 g, 100 mmol) and Ethanol (100 mL) to the flask.

  • Addition: Add Pyridine (16 mL, 200 mmol) to the solution.

  • Cyclization: Add 1-Bromo-4-methyl-2-pentanone (19.7 g, 110 mmol) dropwise over 30 minutes at room temperature.

    • Observation: The solution may darken; this is normal.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) until the starting keto-ester is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most of the ethanol.

    • Resuspend the residue in Diethyl Ether (150 mL) and Water (100 mL).

    • Wash the organic phase with 1M HCl (2 x 50 mL) to remove residual pyridine.

    • Wash with saturated NaHCO3 and Brine.[3]

    • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Target: Pale yellow oil.

Stage 3: Saponification to Final Acid

Objective: Hydrolysis of the ester to 5-Isobutyl-2-methyl-furan-3-carboxylic acid.

Procedure:

  • Dissolve the purified ester (from Stage 2) in Methanol (5 mL per gram of ester).

  • Add 20% aqueous NaOH solution (3.0 equiv).

  • Reflux the mixture for 2–4 hours.

    • Checkpoint: The reaction is complete when the mixture becomes homogeneous and TLC shows disappearance of the ester spot.

  • Isolation:

    • Cool to room temperature.[1][3][6]

    • Evaporate methanol under reduced pressure.

    • Dilute the aqueous residue with water.

    • Acidification: Carefully acidify with concentrated HCl to pH ~2 while stirring on an ice bath. The product should precipitate as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary to achieve >98% purity.

    • Physical State: White to off-white crystalline solid.

Part 4: Data Summary & Characterization

ParameterSpecification / Expected Value
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Appearance White to off-white solid
Melting Point 120–125 °C (Typical for furan-3-carboxylic acids)
Solubility Soluble in MeOH, DMSO, DCM; Insoluble in water (acid form)
1H NMR (CDCl3)

11.0 (s, 1H, COOH), 6.3 (s, 1H, C4-H), 2.6 (s, 3H, C2-Me), 2.4 (d, 2H, Isobutyl-CH2), 1.9 (m, 1H, Isobutyl-CH), 0.9 (d, 6H, Isobutyl-Me)

Part 5: Safety & Hazards

  • 
    -Haloketones (1-Bromo-4-methyl-2-pentanone):  Potent lachrymators . Causes severe eye and skin irritation. All transfers must be performed in a functioning fume hood. Wear chemical splash goggles.
    
  • Pyridine: Toxic by inhalation and ingestion. Flammable.

  • Sodium Hydroxide: Corrosive. Causes severe burns.

References

  • Feist-Benary Synthesis Overview

    • Feist, F. Chemische Berichte1902 , 35, 1537.[7][8]

    • Benary, E. Chemische Berichte1911 , 44, 489.[7][8]

    • Source:

  • Synthesis of Furan-3-Carboxylic Acids

    • Gilchrist, T. L. Heterocyclic Chemistry, 3rd ed.; Longman: Liverpool, 1997.[8]

    • Source:

  • Precursor Data (1-Bromo-4-methyl-2-pentanone)

    • CAS 29585-02-2.[2][4][9]

    • Source:

Sources

Esterification protocols for 5-Isobutyl-2-methyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification Protocols for 5-Isobutyl-2-methyl-furan-3-carboxylic Acid

Executive Summary

This guide details validated protocols for the esterification of 5-Isobutyl-2-methyl-furan-3-carboxylic acid (CAS 462068-52-6) . This substrate presents a dual synthetic challenge:

  • Steric Hindrance: The carboxylic acid at position C3 is flanked by a methyl group at C2, reducing nucleophilic attack rates compared to unhindered benzoates.[1]

  • Acid Sensitivity: The electron-rich furan ring is susceptible to acid-catalyzed ring opening and polymerization (tarring) under harsh Fischer esterification conditions (e.g., refluxing

    
    ).[1]
    

To address these challenges, this note prioritizes non-acidic alkylation and mild coupling strategies over classical acid catalysis.

Strategic Analysis & Decision Matrix

The choice of method depends strictly on the target ester group and the scale of the reaction.

EsterificationStrategy Start Target: 5-Isobutyl-2-methyl-furan-3-carboxylate CheckGroup Identify Target Ester Group (R) Start->CheckGroup Simple Primary Alkyl (Methyl, Ethyl, Benzyl) CheckGroup->Simple Unimpeded Nucleophile Complex Secondary/Tertiary (Isopropyl, t-Butyl, Chiral) CheckGroup->Complex Hindered/Sensitive MethodA PROTOCOL A: Base-Promoted Alkylation (Cs2CO3 + R-X) Simple->MethodA Highest Yield / Mildest Scale Scale > 100g? Complex->Scale MethodB PROTOCOL B: Steglich Esterification (DCC/DMAP) Scale->MethodB No (High Precision) MethodC PROTOCOL C: Oxalyl Chloride Activation (Mixed Anhydride Route) Scale->MethodC Yes (Cost Efficient)

Figure 1: Decision matrix for selecting the optimal esterification route based on steric demands and operational scale.

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Safe" Route)

Best for: Methyl, Ethyl, Allyl, and Benzyl esters. Mechanism: SN2 displacement of alkyl halide by the furan-carboxylate anion.[1]

Rationale: This method avoids acidic conditions entirely, preserving the furan ring.[1] The use of Cesium Carbonate (


) or Potassium Carbonate (

) in DMF ensures rapid formation of the carboxylate nucleophile.[1]

Materials:

  • 5-Isobutyl-2-methyl-furan-3-carboxylic acid (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) (1.5 equiv)[1]

  • 
     (1.2 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMF (anhydrous) or Acetone (for methyl esters)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.82 g) of the carboxylic acid in 20 mL of anhydrous DMF.

  • Deprotonation: Add

    
     (12 mmol, 3.91 g) in one portion. Stir at room temperature for 15 minutes. The mixture may become slightly heterogeneous.[1]
    
  • Alkylation: Add the Alkyl Halide (15 mmol) dropwise via syringe.

    • Caution: Methyl iodide is volatile and toxic; use a fume hood.

  • Reaction: Stir at room temperature.

    • Methyl/Ethyl Iodide:[1] Complete in 2–4 hours.

    • Benzyl Bromide:[1] Complete in 4–6 hours.

    • Monitor: Check via TLC (Hexane:EtOAc 8:2).[1] The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).[1]
  • Work-up: Pour the reaction mixture into 100 mL of ice-water. Extract with Ethyl Acetate (

    
     mL).[1][2]
    
  • Purification: Wash the combined organics with saturated

    
     (to remove trace acid), water, and brine. Dry over 
    
    
    
    and concentrate.
    • Note: Most simple esters obtained this way are

      
       pure and require no chromatography.
      
Protocol B: Steglich Esterification (The "Universal" Route)

Best for: Complex alcohols, acid-sensitive alcohols, or when alkyl halides are unavailable. Mechanism: DCC activation to O-acylisourea, followed by DMAP-catalyzed acyl transfer.[1]

Rationale: The steric bulk at the C2-position of the furan makes direct attack by alcohol slow. DMAP acts as a "turbocharger," forming a reactive N-acylpyridinium intermediate that overcomes this hindrance.[1]

Materials:

  • 5-Isobutyl-2-methyl-furan-3-carboxylic acid (1.0 equiv)

  • Alcohol (R-OH) (1.1 – 1.5 equiv)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the carboxylic acid (10 mmol) and the target Alcohol (11 mmol) in 30 mL DCM.
    
  • Catalyst Addition: Add DMAP (1 mmol, 122 mg). Stir until dissolved.

  • Activation: Cool the solution to 0°C (ice bath). Add DCC (11 mmol, 2.27 g) dissolved in 5 mL DCM dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.

    • Critical Check: If the reaction stalls (common with t-Butanol), add another 0.1 equiv of DMAP.[1]

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.[1]

  • Work-up: Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated

    
    , then brine.
    
  • Purification: Flash chromatography is usually required to remove N-acyl urea side products.

Protocol C: Mild Acid Chloride Activation (The "Scale-Up" Route)

Best for: Large scale (>50g) where DCC cost/filtration is prohibitive. Mechanism: Conversion to acid chloride using Oxalyl Chloride (milder than Thionyl Chloride).[1]

Rationale: Thionyl chloride (


) requires reflux which degrades furan.[1] Oxalyl chloride reacts at room temperature with catalytic DMF, generating the acid chloride without thermal stress.[1]

Materials:

  • 5-Isobutyl-2-methyl-furan-3-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)[1]

  • DMF (Catalytic, 2-3 drops)[1]

  • Base: Pyridine or Triethylamine (1.5 equiv)[1]

  • Solvent: DCM (anhydrous)[1]

Step-by-Step Procedure:

  • Chlorination: Dissolve the acid (50 mmol) in 100 mL DCM. Add 3 drops of DMF.

  • Activation: Cool to 0°C. Add Oxalyl Chloride (60 mmol) dropwise. (Caution: Gas evolution of CO/CO2).[1]

  • Formation: Stir at Room Temp for 2 hours until gas evolution ceases. The acid is now converted to 5-isobutyl-2-methyl-furan-3-carbonyl chloride.

  • Esterification: Cool back to 0°C. Add a mixture of the Alcohol (60 mmol) and Pyridine (75 mmol) dropwise.

    • Why Pyridine? It scavenges the HCl generated, preventing furan ring degradation.[1]

  • Work-up: Quench with water. Wash organics with 1N HCl,

    
    , and brine.[1]
    

Analytical Validation & Expected Data

Upon successful esterification, specific NMR shifts confirm the transformation.[1]

FeatureCarboxylic Acid (Precursor)Methyl Ester (Product)Diagnostic Change
Proton NMR -COOH (Broad singlet, >11 ppm)-OCH3 (Singlet, ~3.8 ppm)Disappearance of acidic proton; appearance of alkoxy signal.[1]
Carbon NMR C=O Carbonyl (~168 ppm)C=O[1] Carbonyl (~164 ppm)Slight upfield shift of carbonyl.[1]
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹)Clean C=O stretch (~1715 cm⁻¹)Loss of broad OH "beard"; sharpening of Carbonyl.[1]
TLC (Hex/EtOAc) Low Rf, often streaksHigh Rf, distinct spotPolarity drastically decreases.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Furan ring decomposition due to high acidity or temperature.Stop. Switch to Protocol A (Base-promoted). Avoid

or refluxing

.
Low Yield (Steglich) Formation of N-acyl urea (rearrangement).[1]Ensure reaction is kept cold (0°C) during DCC addition. Increase DMAP loading.
Incomplete Reaction (Sterics) The C2-methyl group is blocking the C3-carboxyl.Switch to Protocol C (Acid Chloride) which creates a smaller, more reactive electrophile.[1]

References

  • Neises, B., & Steglich, W. (1978).[1][3][4][5][6][7] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.[1][4] Link[1]

  • Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[4] (General reference for esterification kinetics of hindered acids).

  • Keck, G. E., & Boden, E. P. (1985).[1] "Use of DCC/DMAP for esterification of hindered acids." Journal of Organic Chemistry, 50(13), 2394–2395.[1] Link[1]

  • Fischer, E., & Speier, A. (1895).[1] "Darstellung der Ester."[3][5][6][7][8][9] Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.[1] (Historical context for acid catalysis limitations).

  • Sigma-Aldrich. (n.d.). "Product Specification: 5-Isobutyl-2-methyl-furan-3-carboxylic acid." Link (Verified commercial availability of substrate).[1]

Sources

Application Note: 5-Isobutyl-2-methyl-furan-3-carboxylic acid as a Privileged Scaffold in Drug Discovery

[1]

Abstract

This application note details the utility of 5-Isobutyl-2-methyl-furan-3-carboxylic acid (CAS 462068-52-6) as a versatile intermediate in pharmaceutical synthesis.[1] Unlike simple furan derivatives, this trisubstituted scaffold offers a unique balance of lipophilicity (via the isobutyl group) and metabolic stability (via 2-position methylation). This guide provides optimized protocols for transforming this carboxylic acid into high-value amides and heteroaryl amines—two critical pharmacophores in GPCR ligands and kinase inhibitors.[1]

Introduction: The "Magic Methyl" and Lipophilic Tuning

In modern drug design, the furan ring serves as a classical bioisostere for phenyl and pyridine rings, offering reduced molecular weight and altered hydrogen-bonding potential. However, simple furans suffer from rapid metabolic oxidation (ring opening).

Why this specific intermediate?

  • Metabolic Blocking: The methyl group at the C2 position blocks the

    
    -position, significantly retarding metabolic degradation compared to unsubstituted furans.
    
  • Hydrophobic Vector: The C5-isobutyl group provides a bulky, lipophilic anchor (

    
     contribution ~1.8), ideal for filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
    
  • Vectorial Functionalization: The C3-carboxylic acid is positioned to direct substituents out of the plane, mimicking the geometry of meta-substituted benzoic acids.

Structural Analysis & Bioisosterism

The diagram below illustrates the strategic advantage of this scaffold in Fragment-Based Drug Discovery (FBDD).

Bioisostere_LogicScaffold5-Isobutyl-2-methyl-furan-3-carboxylic acidFeature1C2-Methyl:Blocks P450 MetabolismScaffold->Feature1Feature2C5-Isobutyl:Lipophilic Anchor(Hydrophobic Pocket)Scaffold->Feature2Feature3C3-COOH:Reactive Handle(Amide/Amine formation)Scaffold->Feature3  Primary VectorTargetTarget Class:GPCR AntagonistsKinase InhibitorsFeature3->Target  Library Generation

Figure 1: Structural Activity Relationship (SAR) logic for the 5-isobutyl-2-methyl-furan scaffold.

Material Properties & Handling

PropertyDataNote
CAS Number 462068-52-6Verify isomer purity before use.[1]
Formula C₁₀H₁₄O₃MW: 182.22 g/mol
Appearance Off-white to pale yellow solidSensitive to light; store in amber vials.[1]
Solubility DMSO, MeOH, DCMPoor water solubility (requires pH adjustment).
pKa (calc) ~3.8 - 4.2More acidic than benzoic acid due to furan electronegativity.[1]
Storage 2-8°C, DesiccatedHygroscopic.

Core Application Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Objective: Synthesis of a diversity library of furan-3-carboxamides. Rationale: Direct coupling with HATU is preferred for small-scale medicinal chemistry to avoid harsh acid chloride formation conditions that might degrade sensitive amine partners.[1]

Reagents:

  • Substrate: 5-Isobutyl-2-methyl-furan-3-carboxylic acid (1.0 equiv)[1]

  • Amine Partner: R-NH₂ (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the furan acid (182 mg, 1.0 mmol) in anhydrous DMF (3 mL) in a 20 mL scintillation vial.

  • Activation: Add DIPEA (522 µL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature (RT) for 15 minutes. Observation: Solution typically turns yellow.[1]

  • Coupling: Add the amine partner (1.1 mmol).

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If conversion <50% after 4 hours, heat to 50°C. The steric bulk of the 2-methyl group can sometimes hinder attack at the C3-carbonyl.

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Curtius Rearrangement to Heteroaryl Ureas

Objective: Converting the carboxylic acid to a masked amine (isocyanate) to access urea derivatives.[4] Rationale: Furan-3-amines are notoriously unstable.[1] The Curtius rearrangement allows access to stable ureido-derivatives without isolating the unstable free amine.[1][5]

Reagents:

  • Substrate: 5-Isobutyl-2-methyl-furan-3-carboxylic acid[1][6]

  • Reagent: DPPA (Diphenylphosphoryl azide)[5][7]

  • Base: Triethylamine (TEA)

  • Nucleophile: Aniline or Aliphatic amine (to form Urea) or t-BuOH (to form Boc-amine)[1]

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Acyl Azide Formation:

    • Dissolve acid (1.0 mmol) in Toluene (5 mL).

    • Add TEA (1.2 mmol) and DPPA (1.1 mmol).

    • Stir at RT for 2 hours.

    • Safety: Azides are potential explosion hazards.[1] Do not concentrate to dryness.[1]

  • Rearrangement (Isocyanate Generation):

    • Heat the reaction mixture to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.[1]

  • Urea Formation (One-Pot):

    • Cool to 50°C.

    • Add the nucleophilic amine (e.g., morpholine, 1.5 mmol).

    • Stir at 50°C for 3 hours.

  • Isolation:

    • Cool to RT. Evaporate solvent under reduced pressure.

    • Purify via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1]

Experimental Workflow Diagram:

Synthetic_Workflowcluster_AmidePathway A: Amide Couplingcluster_CurtiusPathway B: Curtius RearrangementStartStart: Furan Acid(C10H14O3)HATUActivation:HATU / DIPEAStart->HATUDPPAReagent:DPPA / Toluene / 80°CStart->DPPAAmideProduct:Furan-3-CarboxamideHATU->AmideIsocyanateIntermediate:Isocyanate (-N=C=O)DPPA->Isocyanate- N2 (gas)UreaProduct:Furan-3-UreaIsocyanate->Urea+ Amine R-NH2

Figure 2: Divergent synthetic pathways from the parent acid.[1]

Analytical Quality Control

To ensure the integrity of the intermediate before use in expensive GMP steps, use the following HPLC method.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).[1]

  • Retention Time: Expect the acid to elute relatively late (~6-7 min) due to the lipophilic isobutyl group.

Safety & Handling

  • Sensitization: Furan derivatives can be skin sensitizers.[1] Wear nitrile gloves and work in a fume hood.[1]

  • Azide Safety (Protocol B): When using DPPA, ensure the reaction temperature is strictly controlled. Do not use halogenated solvents (DCM) with sodium azide (if substituting DPPA) to avoid formation of diazidomethane.[1]

  • Waste: Dispose of aqueous waste from Protocol A as basic organic waste; Protocol B waste must be treated as potentially azide-contaminated (quench with dilute sodium nitrite/H₂SO₄ if necessary).[1]

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1][8] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][7][9] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203–6205.

  • Furan Metabolism & Stability: Peterson, L. A. (2013).[1] Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6–25.

  • Compound Data Verification: Santa Cruz Biotechnology. (n.d.). 5-Isobutyl-2-methyl-furan-3-carboxylic acid Product Data.

Application Notes and Protocols for Decarboxylation of Furan-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Decarboxylation in Furan Chemistry

Furan-3-carboxylic acid derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The carboxylic acid moiety, while a versatile handle for synthesis and purification, often needs to be removed in the final stages of a synthetic sequence to yield the desired 3-substituted furan. This decarboxylation step, the removal of a carboxyl group with the release of carbon dioxide, is a critical transformation that can be accomplished through various techniques. The choice of method is dictated by the substrate's sensitivity, the desired scale of the reaction, and the available laboratory equipment.

This comprehensive guide provides an in-depth analysis of the primary decarboxylation techniques applicable to furan-3-carboxylic acid derivatives, complete with mechanistic insights, detailed experimental protocols, and troubleshooting advice to empower researchers in this vital area of synthetic chemistry.

I. Thermal Decarboxylation: The Classical Approach

Thermal decarboxylation is the most straightforward method, relying on heat to induce the extrusion of CO2. For heteroaromatic carboxylic acids, this process is often facilitated by the ability of the heteroaromatic ring to stabilize the intermediate carbanion or radical formed upon decarboxylation.

Mechanistic Considerations

The thermal decarboxylation of furan-3-carboxylic acid is believed to proceed through an ionic mechanism. The furan ring, being electron-rich, can stabilize a positive charge at the 2- and 5-positions through resonance. Upon heating, the carboxylic acid proton can be transferred to the C2 position of the furan ring, a process known as ipso-protonation. This disrupts the aromaticity and facilitates the elimination of carbon dioxide, followed by deprotonation to restore the aromatic furan ring. The presence of electron-donating groups on the furan ring can accelerate this process by further stabilizing the protonated intermediate. Conversely, electron-withdrawing groups can hinder the reaction.

Diagram: Proposed Mechanism of Thermal Decarboxylation of Furan-3-Carboxylic Acid

G cluster_0 Thermal Decarboxylation Mechanism A Furan-3-carboxylic Acid B Ipso-Protonated Intermediate A->B Heat (Δ) (Proton Transfer) C Decarboxylated Furan B->C -CO2 CO2 CO2 B->CO2

Caption: A simplified representation of the proposed thermal decarboxylation mechanism.

Experimental Protocol: Thermal Decarboxylation of 2,5-Dimethylfuran-3-carboxylic Acid

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 2,5-Dimethylfuran-3-carboxylic acid

  • High-boiling point solvent (e.g., quinoline, diphenyl ether)

  • Distillation apparatus

  • Heating mantle with temperature control

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a distillation apparatus in a fume hood. Ensure all glassware is dry.

  • To the distillation flask, add 2,5-dimethylfuran-3-carboxylic acid and a high-boiling point solvent (e.g., quinoline) to create a slurry. The solvent helps to ensure even heating and prevent charring.

  • Flush the system with an inert gas for 10-15 minutes.

  • Begin heating the mixture with stirring. The temperature should be gradually increased to the boiling point of the solvent or the temperature at which decarboxylation begins, which can be monitored by the evolution of CO2 gas (bubbling). For many furan-3-carboxylic acids, temperatures in the range of 150-250 °C are required.

  • The decarboxylated product, 2,5-dimethylfuran in this case, will distill as it is formed. Collect the distillate in a cooled receiving flask.

  • Continue heating until the evolution of CO2 ceases.

  • The collected distillate can be further purified by redistillation or column chromatography if necessary.

Data Summary: Thermal Decarboxylation
SubstrateTemperature (°C)SolventReaction TimeYield (%)Reference
Furan-2,3,4,5-tetracarboxylic acidHeatNoneStepwiseN/A[1]
2-Furoic Acid200-300NoneN/AGood[2]

Note: Data for furan-3-carboxylic acid derivatives is limited in the literature, and the conditions for 2-furoic acid are provided as a general reference.

II. Metal-Catalyzed Decarboxylation: Enhancing Efficiency and Selectivity

The use of metal catalysts, particularly copper and palladium, can significantly lower the temperature required for decarboxylation and improve reaction efficiency. These methods are especially valuable for substrates that are sensitive to high temperatures.

A. Copper-Catalyzed Decarboxylation

Copper catalysts have a long history in decarboxylation reactions. The mechanism is thought to involve the formation of a copper carboxylate intermediate.

Mechanistic Insights: The reaction typically begins with the formation of a copper(I) furoate salt. This salt then undergoes decarboxylation to form an organocopper intermediate, with the release of CO2. The organocopper species is then protonated by a proton source in the reaction mixture (e.g., the carboxylic acid starting material or a solvent) to yield the decarboxylated furan and regenerate the copper catalyst. The use of ligands, such as 1,10-phenanthroline or aliphatic amines like TMEDA, can accelerate the reaction by stabilizing the copper intermediates.[3]

Diagram: General Workflow for Metal-Catalyzed Decarboxylation

G cluster_1 Metal-Catalyzed Decarboxylation Workflow Start Start: Furan-3-carboxylic Acid Derivative Reactants Add: Metal Catalyst (e.g., Cu₂O, Pd(OAc)₂) Ligand (optional) Solvent Start->Reactants Reaction Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Workup Reaction Work-up: - Filtration - Extraction Reaction->Workup Purification Purification: - Distillation - Chromatography Workup->Purification Product Final Product: 3-Substituted Furan Purification->Product

Caption: A generalized workflow for performing a metal-catalyzed decarboxylation reaction.

Experimental Protocol: Copper-Catalyzed Decarboxylation of a Furan-3-Carboxylic Acid Derivative

This protocol is a general procedure and should be optimized for specific substrates.

Materials:

  • Furan-3-carboxylic acid derivative

  • Copper(I) oxide (Cu₂O) or other copper catalyst

  • Ligand (e.g., 1,10-phenanthroline, quinoline)

  • High-boiling point aprotic solvent (e.g., NMP, DMF, quinoline)

  • Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

  • Heating source (heating mantle or microwave reactor)

  • Inert gas supply

Procedure:

  • To a dry reaction vessel, add the furan-3-carboxylic acid derivative, copper catalyst (e.g., 5-10 mol% Cu₂O), and ligand (e.g., 10-20 mol% 1,10-phenanthroline).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 140-200 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

B. Palladium-Catalyzed Decarboxylative Cross-Coupling

Palladium catalysis offers a powerful method for not only decarboxylation but also for the simultaneous formation of a new carbon-carbon bond in a process known as decarboxylative cross-coupling.[4] This allows for the direct synthesis of arylated or alkenylated furans from furan-3-carboxylic acids.

Mechanistic Insights: The catalytic cycle typically begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes a ligand exchange with the furan-3-carboxylate. Subsequent decarboxylation of the palladium-carboxylate complex forms a furan-palladium intermediate. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation of Furan-3-carboxylic Acid

This is a representative protocol and will require optimization based on the specific substrates.

Materials:

  • Furan-3-carboxylic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., a phosphine ligand like SPhos or XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene)

  • Reaction vessel suitable for inert atmosphere reactions

  • Inert gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the furan-3-carboxylic acid, aryl halide, palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-150 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter through celite.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Summary: Metal-Catalyzed Decarboxylation
SubstrateCatalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Aromatic Carboxylic AcidsCu₂O / 1,10-phenanthrolineNMP/quinoline190 (MW)5-15 minHigh[5]
3-Thiophenecarboxylic AcidPd(OAc)₂ / P(o-tol)₃DMA13024 h85 (perarylation)[4]
3-Furancarboxylic AcidPd(OAc)₂ / P(o-tol)₃DMA13024 h78 (perarylation)[4]
Heteroaromatic Carboxylic AcidsAg₂CO₃ / AcOHDMSO1406 h71-95[6]

MW = Microwave irradiation

III. Microwave-Assisted Decarboxylation: A Modern and Efficient Technique

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[5][7] This is due to the efficient and rapid heating of the reaction mixture.

Advantages of Microwave Heating:
  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid rise in temperature.

  • Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.

  • Improved Yields: The short reaction times can minimize the formation of byproducts from thermal decomposition.

  • Enhanced Reproducibility: Precise temperature control in modern microwave reactors leads to more reproducible results.

Experimental Protocol: Microwave-Assisted Copper-Catalyzed Protodecarboxylation of a Furan-3-Carboxylic Acid

This protocol is adapted from procedures for aromatic carboxylic acids and may require optimization.[5]

Materials:

  • Furan-3-carboxylic acid derivative (1.0 mmol)

  • Copper(I) oxide (Cu₂O) (0.05 mmol, 7.2 mg)

  • 1,10-Phenanthroline (0.10 mmol, 18 mg)

  • N-Methyl-2-pyrrolidone (NMP) (1.5 mL)

  • Quinoline (0.5 mL)

  • 10 mL microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To an oven-dried 10 mL microwave vial, add the furan-3-carboxylic acid derivative, Cu₂O, and 1,10-phenanthroline.

  • Under an inert atmosphere, add a mixture of NMP and quinoline via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 190 °C for 15 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • The product can be isolated from the reaction mixture by distillation or extraction followed by chromatography.

IV. Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Reaction temperature is too low. - Catalyst is inactive or poisoned. - Insufficient reaction time.- Increase the reaction temperature. - Use fresh, high-purity catalyst and solvents. - For metal-catalyzed reactions, ensure an inert atmosphere. - Increase the reaction time and monitor progress.
Formation of Tarry Byproducts - Reaction temperature is too high, leading to decomposition. - Presence of acidic impurities causing polymerization of the furan product.[8] - Prolonged exposure of the product to reaction conditions.- Lower the reaction temperature. - Use purified starting materials. - For thermal decarboxylation, distill the product as it forms.[8] - Conduct the reaction under an inert atmosphere.
Sublimation of Starting Material - The furan-3-carboxylic acid is volatile at the reaction temperature.- Use a reaction setup with a condenser to allow sublimed material to return to the flask. - Gently heat the upper parts of the flask to prevent buildup.[8]
Incomplete Decarboxylative Coupling - Inefficient catalyst or ligand. - Incorrect base or solvent. - Deactivation of the catalyst.- Screen different palladium catalysts and phosphine ligands. - Optimize the base and solvent system. - Ensure strictly anhydrous and anaerobic conditions.

Conclusion

The decarboxylation of furan-3-carboxylic acid derivatives is a crucial transformation in organic synthesis. While thermal decarboxylation offers a simple approach, metal-catalyzed methods, particularly with copper and palladium, provide milder conditions and greater versatility. The advent of microwave-assisted synthesis has further revolutionized this field, enabling rapid and efficient decarboxylation. By understanding the underlying mechanisms and carefully selecting the appropriate technique and reaction conditions, researchers can successfully achieve this transformation and unlock the synthetic potential of furan-3-carboxylic acid derivatives in the development of novel molecules.

References

  • BenchChem. (2025). Technical Support Center: Decarboxylation of 2-Furancarboxylic Acid. BenchChem.
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. Organic Letters, 11(24), 5710–5713.
  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623.
  • Cornella, J., & Larrosa, I. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis, 44(05), 653-676.
  • Gilman, H., Oatfield, H., & Kirkpatrick, W. H. (1933). The Progessive and Step-Wise Decarboxylation of Furan-Tetracarboxlic Acid. Proceedings of the Iowa Academy of Science, 40(1), 112.
  • BenchChem. (2025). Troubleshooting common side reactions in furan synthesis. BenchChem.
  • Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 126(4), 1512-1514.
  • Chiong, H. A., Daugulis, O. (2008). Palladium-Catalyzed Perarylation of 3-Thiophene- and 3-Furancarboxylic Acids Accompanied by C−H Bond Cleavage and Decarboxylation. Organic Letters, 10(10), 2323-2326.
  • Rostami, A., & Hosseini, M. (2012). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 17(9), 11045-11055.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Oestreich, M., & Presser, A. (2018). Decarboxylative reactions with and without light – a comparison. Green Chemistry, 20(17), 3946-3957.
  • Macmillan Group. (2019, January 17). Decarboxylative/Decarbonylative Couplings of (Hetero)
  • BenchChem. (2025). Troubleshooting common issues in furan ring synthesis. BenchChem.
  • An, L., & Schleyer, P. v. R. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(43), 11438-11446.
  • Goossen, L. J., & Lauth-de Viguerie, N. (2007). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions.
  • Payne, K. A. P., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses Procedure.
  • Palkovits, R., & Weidner, J. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • Su, W., & Li, G. (2015). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 115(1), 1856-1910.
  • Karra, J. R., et al. (2019). The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework. Journal of the American Chemical Society, 141(42), 16867-16874.
  • Komanoya, T., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(6), 1459-1466.
  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
  • Tungler, A., et al. (2003). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids.
  • Hoover, J. M., et al. (2020). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv.
  • Cabrera-Rivera, F. A., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7(4), 270-280.
  • Kumar, S., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2), 824-833.
  • Lercher, J. A., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride.
  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Li, J., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Chemistry – An Asian Journal, 17(8), e202200155.
  • Gomonov, K. A., & Pelipko, V. V. (2022). Synthesis of polysubstituted furan-3(4)-carboxylates (microreview). Chemistry of Heterocyclic Compounds, 58(8-9), 394-396.
  • Stoltz, B. M. (2015). PALLADIUM-CATALYZED DECARBOXYLATIVE AND DECARBONYLATIVE TRANSFORMATIONS IN THE SYNTHESIS OF FINE AND COMMODITY CHEMICALS [Thesis]. California Institute of Technology.
  • WO2023288035A1. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
  • Hayakawa, K., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 5(20), 11463-11470.
  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Isobutyl-2-methyl-furan-3-carboxylic acid

[1]

Case ID: PUR-5IB2MF-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Purity, Coloration, and Crystallization Issues[1][2]

Executive Summary

You are likely encountering difficulties purifying 5-Isobutyl-2-methyl-furan-3-carboxylic acid (CAS: 462068-52-6).[1] This molecule presents a unique purification challenge: it combines a polar, acidic head group (carboxylic acid) with a lipophilic tail (isobutyl group) and an oxidation-sensitive furan core.[1][2]

Common failure modes for this specific scaffold include:

  • "Oiling Out" during recrystallization: The isobutyl group lowers the melting point and increases solubility in non-polar solvents, causing the product to separate as an oil rather than crystals.[2]

  • Persistent Discoloration: Furan rings are electron-rich and prone to oxidative polymerization, leading to yellow/brown impurities that track with the product.[1][2]

  • Decarboxylation: Excessive heat during workup can cleave the carboxylic acid, yielding the neutral furan oil.[2]

The following guide details the purification workflow, moving from bulk extraction to fine polishing.

Module 1: The Primary Cleanup (Acid-Base Extraction)

Use this protocol to remove neutral organic impurities (unreacted starting materials, decarboxylated byproducts) and inorganic salts.[1][2]

The Logic: The pKa of furan-3-carboxylic acids is typically ~3.9–4.0. We utilize a "mild base" strategy. Strong bases (NaOH) can sometimes trigger ring-opening or degradation of the furan core.[2] We prefer Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) to selectively deprotonate the acid without damaging the ring.[2]

Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Diethyl Ether .[1][2] (Avoid DCM if possible; furan acids can sometimes trap chlorinated solvents).[1][2]

  • Extraction (Forward): Extract the organic layer 3x with saturated aqueous NaHCO₃ .

    • Checkpoint: The product is now in the Aqueous Layer as the sodium salt.[2] The impurities remain in the organic layer.[2]

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained neutrals.

  • Precipitation (Reverse): Cool the aqueous layer to 0°C. Slowly acidify to pH ~2 using 1M HCl or 10% H₂SO₄ .

    • Critical Step: Do not add acid too fast; heat generation can cause decarboxylation.[1][2]

  • Recovery: The product should precipitate as a solid. If it oils out here, extract with EtOAc, dry over Na₂SO₄, and concentrate.[1][2]

Visualization: Acid-Base Logic Flow

ExtractionLogiccluster_OrganicOrganic Layercluster_AqueousAqueous LayerStartCrude Mixture(Acid + Neutrals)SolventDissolve in EtOAcStart->SolventBaseExtract with sat. NaHCO3 (aq)Solvent->BaseNeutralsNeutral Impurities(Decarboxylated furan,Starting Materials)Base->NeutralsRemains in OrgSaltProduct as Sodium Salt(R-COO- Na+)Base->SaltMoves to AqWasteWasteNeutrals->WasteDiscardAcidifyAcidify with HCl (pH 2)Salt->AcidifyProductPure Acid PrecipitatesAcidify->Product

Caption: Separation logic relying on the pKa differential between the target acid and neutral furan byproducts.

Module 2: Recrystallization (The Fine Polish)

Use this if the product is solid but colored, or if NMR shows minor impurities.[2]

The Challenge: The isobutyl group acts as an "internal solvent," disrupting crystal lattice formation.[2] This often leads to the product separating as an oil droplet in hot solvent rather than a crystal.[2]

Recommended Solvent Systems:

System Ratio (v/v) Best For Risk Level
Ethanol / Water Start with pure EtOH, add H₂O to cloud point General Purity Low
Hexane / EtOAc ~8:2 to 9:1 Removing polar tars High (Oiling out)

| Heptane / Toluene | Variable | High Purity | Medium |[1][2]

Troubleshooting "Oiling Out": If your product turns into an oil at the bottom of the flask upon cooling:

  • Reheat until the oil redissolves.

  • Add Seed Crystals: If you have any solid product, add a speck.[1][2]

  • Trituration: If it oils out and refuses to solidify, decant the supernatant.[1][2] Add cold Pentane or Hexane to the oil and scratch the glass vigorously with a spatula.[2] This mechanical stress often induces nucleation.[1][2]

Module 3: Chromatography (When Crystallization Fails)

Use this if the product is a stubborn oil or contains close-running impurities.[2]

Stationary Phase: Silica Gel (standard grade).[1][2] Mobile Phase: Hexane : Ethyl Acetate (Start 90:10, Gradient to 70:30).[1][2]

Critical Modifier: You MUST add 0.5% to 1% Acetic Acid to your mobile phase.[1][2]

  • Why? Without acid, the carboxylic acid group interacts strongly with the silanols (Si-OH) on the silica, causing "streaking" or "tailing" (broad bands that smear into impurities).[2] The acetic acid suppresses ionization, keeping the band sharp.[2]

Module 4: Removing Color (Decolorization)

Furan derivatives often oxidize to form yellow/brown quinone-like oligomers.[1][2]

  • Dissolve the compound in hot Ethanol or EtOAc.[1][2]

  • Add Activated Charcoal (5-10% by weight).[1][2]

  • Stir at reflux for 15-30 minutes.

  • Filter while hot through a Celite pad (diatomaceous earth) to remove the charcoal.[1][2]

    • Note: Do not filter cold, or the product will crystallize in the Celite.[2]

FAQ: Frequently Asked Questions

Q1: My product has a strong "earthy" or "burnt" smell. Is this normal? A: Yes and No. Furan derivatives naturally have a sweet/earthy odor (similar to burnt sugar).[1][2] However, a sharp, acrid smell suggests the presence of acetic acid (solvent trap) or SO₂ (if thionyl chloride was used in a previous step).[2] Dry the sample under high vacuum (<1 mbar) at 40°C overnight.

Q2: The melting point is lower than reported (or broad). A: This is classic for the isobutyl derivative.[2] The flexible alkyl chain lowers the lattice energy.[2] Ensure the sample is completely dry . Even traces of EtOAc or water can depress the MP by 5-10°C. If the range is >2°C, recrystallize again using the Ethanol/Water method.[2]

Q3: Can I sublime this compound? A: Yes. Furan carboxylic acids generally sublime well under high vacuum (0.1 mmHg) at moderate temperatures (60-90°C).[1][2] This is an excellent method to remove non-volatile colored tars (polymerized furans) without using solvents.[1][2]

References & Authority
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard text for general purification protocols including carboxylic acids).

  • Keegstra, M. A. (1992).[1][2] "The Paal-Knorr Furan Synthesis."[1] Journal of Organic Chemistry. (Provides context on furan synthesis side-products).

  • PubChem Database. "3-Furoic Acid derivatives."[1][3] National Center for Biotechnology Information.[1][2] (Verified for structural properties and pKa analogs).[1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Source for acid-base extraction and decolorization methodologies).

Solving solubility issues with 5-Isobutyl-2-methyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Isobutyl-2-methyl-furan-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the handling and use of this compound, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 5-Isobutyl-2-methyl-furan-3-carboxylic acid?

A1: Understanding the fundamental properties of a compound is the first step in successful experimentation. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
Appearance Solid[2]
Storage Class Combustible Solid[2]
Q2: What is the predicted pKa of 5-Isobutyl-2-methyl-furan-3-carboxylic acid and why is it important?

The pKa is a critical parameter as it dictates the ionization state of the carboxylic acid group at a given pH.

  • At a pH below the pKa, the compound will be predominantly in its neutral, protonated form (R-COOH), which is generally less soluble in aqueous media.

  • At a pH above the pKa, the compound will be in its ionized, deprotonated carboxylate form (R-COO⁻), which is significantly more water-soluble.

For accurate experimental design, it is highly recommended to determine the pKa experimentally or use computational prediction software.[3][4]

Q3: Are there any stability concerns I should be aware of when working with this compound?

A3: Yes, the furan ring is known to be susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and the formation of dicarbonyl compounds.[5][6] This is a critical consideration when choosing a solubilization strategy. Prolonged exposure to strong acids, especially at elevated temperatures, should be avoided to maintain the integrity of the compound.[3][4] Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[3]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges with 5-Isobutyl-2-methyl-furan-3-carboxylic acid.

Problem: My compound is not dissolving in aqueous buffers.

This is a common issue for poorly soluble carboxylic acids. The troubleshooting workflow below provides a step-by-step guide to achieving dissolution.

Solubility Troubleshooting Workflow start Start: Compound insoluble in aqueous buffer ph_adjustment Attempt pH Adjustment (Target pH > pKa + 1) start->ph_adjustment cosolvent Introduce a Co-solvent ph_adjustment->cosolvent Failure success Compound Solubilized ph_adjustment->success Success surfactant Use a Surfactant cosolvent->surfactant Failure cosolvent->success Success cyclodextrin Employ Cyclodextrin Complexation surfactant->cyclodextrin Failure surfactant->success Success organic_stock Prepare an Organic Stock Solution cyclodextrin->organic_stock Failure cyclodextrin->success Success organic_stock->success Success fail Consult further (Consider formulation strategies) organic_stock->fail Failure pH_pKa_Solubility cluster_0 Low pH (< pKa) cluster_1 pH ≈ pKa cluster_2 High pH (> pKa) low_ph Predominantly Neutral Form (R-COOH) Low Aqueous Solubility pka_point Equilibrium (50% R-COOH, 50% R-COO⁻) Increasing Solubility low_ph->pka_point Increase pH high_ph Predominantly Ionized Form (R-COO⁻) High Aqueous Solubility pka_point->high_ph Increase pH

Caption: The effect of pH on the ionization state and aqueous solubility of a carboxylic acid.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. [Link]

  • General scheme of the study of furan stability. ResearchGate. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]

  • Decades of Reliable pKa Predictions. ACD/Labs. [Link]

  • Calculators & Predictors. ChemAxon. [Link]

Sources

Validation & Comparative

Comparing reactivity of 5-Isobutyl-2-methyl-furan-3-carboxylic acid vs furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-Isobutyl-2-methyl-furan-3-carboxylic acid (Compound A) and Furan-2-carboxylic acid (Compound B) . While both share the furan core, their reactivity profiles are distinct due to the "blocked" vs. "open" nature of their scaffolds. Compound A serves as a highly regioselective, lipophilic building block ideal for locking conformation in drug discovery, whereas Compound B is a reactive, general-purpose starting material prone to C5-substitution and decarboxylation.

Feature5-Isobutyl-2-methyl-furan-3-carboxylic AcidFuran-2-carboxylic Acid (2-Furoic Acid)
CAS Number 462068-52-6 (Analogous)88-14-2
Acid Position C3 (Beta)C2 (Alpha)
pKa (Est.) 3.6 – 3.9 (Less Acidic)3.16 (More Acidic)
Primary Reactivity C4-Electrophilic SubstitutionC5-Electrophilic Substitution
Steric Hindrance High (Flanked by Me and Isobutyl)Low
Lipophilicity High (LogP > 2.[1]5)Low (LogP ~ 0.6)

Structural & Electronic Landscape

Electronic Effects & Acidity

The position of the carboxylic acid relative to the ring oxygen dictates the electronic environment.

  • Furan-2-carboxylic Acid (Compound B): The carboxyl group is at the C2 position (

    
    -position). The electronegative oxygen atom exerts a strong inductive effect ($ -I $), increasing the acidity of the carboxyl proton. The resulting anion is stabilized by the proximity to the ring oxygen.
    
    • Result: Lower pKa (~3.16), making it a stronger acid.

  • 5-Isobutyl-2-methyl-furan-3-carboxylic Acid (Compound A): The carboxyl group is at C3 (

    
    -position).
    
    • Alkyl Donation: The methyl group at C2 and isobutyl at C5 are electron-donating groups (+I effect). These groups increase the electron density of the furan ring, destabilizing the carboxylate anion relative to the unsubstituted analog.

    • Positional Effect: Being further from the ring oxygen (C3 vs C2) diminishes the inductive stabilization of the anion.

    • Result: Higher pKa (~3.6–3.9), making it a weaker acid and a more electron-rich aromatic system.

Steric Environment
  • Compound B: Planar and accessible. The carbonyl carbon is easily attacked by nucleophiles during esterification or amide coupling.

  • Compound A: Highly congested. The C3-carboxylic acid is "sandwiched" between the C2-methyl group and the C4-hydrogen (which is adjacent to the bulky C5-isobutyl). This steric crowding retards the rate of nucleophilic attack at the carbonyl carbon, often requiring more forcing conditions (e.g., acid chlorides or HATU) compared to Compound B.

Reactivity Profiling

Electrophilic Aromatic Substitution (EAS)

This is the most critical differentiator for synthetic planning.

  • Furan-2-carboxylic Acid:

    • Directing Effect: The carboxyl group is deactivating. However, the furan ring oxygen is strongly activating.

    • Regioselectivity: Electrophiles preferentially attack C5 (the open

      
      -position). If C5 is blocked, reaction forces to C4, but yields are often poor due to competitive decomposition.
      
    • Mechanism:[2][3][4][5] Attack at C5 preserves the conjugated system better than attack at C3 or C4.

  • 5-Isobutyl-2-methyl-furan-3-carboxylic Acid:

    • Blocked Positions: C2 is occupied (Methyl). C5 is occupied (Isobutyl). C3 is occupied (COOH).

    • The "Forced" C4 Pathway: The only available carbon for substitution is C4.

    • Advantage:[2][5] This guarantees 100% regioselectivity . There are no isomers to separate.

    • Application: Ideal for introducing a halogen (Br/I) at C4 to create a fully substituted furan core for Suzuki/Sonogashira couplings.

Decarboxylation Stability

Furan-2-carboxylic acids are notorious for thermal decarboxylation (loss of CO2) to form the parent furan, often occurring >150°C or under acidic metal catalysis.

  • Compound B: High risk of decarboxylation during high-temp amide couplings.

  • Compound A: The electron-donating alkyl groups and the C3-position render the carboxyl bond significantly more robust. It survives higher temperatures, making it suitable for melt-polymerization or high-temp flow chemistry.

Visualization: Reactivity Decision Tree

ReactivityComparison Start Select Furan Reagent Target Target Transformation? Start->Target C5_Sub Need C5 Functionalization? Target->C5_Sub C4_Sub Need C4 Functionalization? Target->C4_Sub Lipophilicity Need Cell Permeability? Target->Lipophilicity Use_Furoic Use Furan-2-carboxylic Acid (High C5 Reactivity) C5_Sub->Use_Furoic Yes Use_Isobutyl Use 5-Isobutyl-2-methyl-furan-3-COOH (Forced C4 Regioselectivity) C4_Sub->Use_Isobutyl Yes (No Isomers) Isobutyl_Lipo Use Compound A (High LogP, Metabolic Stability) Lipophilicity->Isobutyl_Lipo Yes

Figure 1: Decision tree for selecting between furan-2-carboxylic acid and the substituted analog based on synthetic goals.

Experimental Protocols

Protocol A: Amide Coupling (Demonstrating Steric Management)

Objective: Coupling Compound A with a secondary amine. Note that standard EDC/NHS protocols often fail for Compound A due to the steric bulk of the ortho-methyl group.

Reagents:

  • 5-Isobutyl-2-methyl-furan-3-carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.2 eq) - Required for hindered acids

  • DIPEA (3.0 eq)

  • DMF (Dry)

Workflow:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL) under N2. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

    • Why? The yellow color change indicates the formation of the activated ester. Allow to stir for 15 minutes. This pre-activation is crucial for Compound A to overcome the steric barrier of the C2-methyl group.

  • Addition: Add the amine (1.2 mmol) in one portion.

  • Reaction: Stir at 60°C for 4-6 hours.

    • Contrast: Furan-2-carboxylic acid (Compound B) would react at Room Temperature in <1 hour. The heating is required specifically for Compound A.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3, and brine.[4] Dry over Na2SO4.

Protocol B: Regioselective Bromination (C4 Functionalization)

Objective: Bromination of Compound A.

Reagents:

  • 5-Isobutyl-2-methyl-furan-3-carboxylic acid[6]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF or Acetonitrile

Workflow:

  • Dissolve acid in DMF (0.5 M).

  • Add NBS portion-wise at 0°C.

  • Warm to RT.

    • Observation: Reaction proceeds cleanly to the 4-bromo derivative.

    • Note: If you applied this to Furan-2-carboxylic acid, you would get a mixture of 5-bromo and 4,5-dibromo products unless strictly controlled.

Physicochemical Data Summary

PropertyCompound A (Substituted)Compound B (Unsubstituted)Impact on Drug Design
Molecular Weight ~182.22 g/mol 112.08 g/mol A adds mass but remains fragment-compliant.
LogP (Lipophilicity) ~2.98 (Est.)0.64A is significantly more permeable; good for CNS targets.
pKa 3.63 (Exp.[7] for isopropyl analog)3.16A is less ionized at physiological pH.
Rotatable Bonds 2 (Isobutyl chain)0A allows for better hydrophobic packing in pockets.

References

  • PubChem. 2-Methyl-3-furoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • EPA CompTox. 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid Dashboard.[7] U.S. Environmental Protection Agency. Available at: [Link]

  • NIST WebBook. 3-Furancarboxylic acid.[1][8] National Institute of Standards and Technology.[9] Available at: [Link]

  • Spiteller, P. (2020). Furan fatty acids: Occurrence, synthesis, and reactions. (Contextual reference for isobutyl-furan reactivity).

Sources

Comparative Analysis of IR Spectral Signatures: Carboxylic Acid Moieties in Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of carboxylic acid groups attached to furan rings (furoic acids). It is designed for researchers requiring precise structural elucidation of furan-based pharmacophores. Unlike simple aliphatic or carbocyclic aromatic acids (e.g., benzoic acid), furan derivatives exhibit unique spectral shifts due to the high electron density of the heteroaromatic ring and the specific resonance effects dependent on the substitution position (


 vs. 

).

Mechanistic Foundation: The "Furan Effect"

To interpret the spectra accurately, one must understand the electronic environment. The furan ring is


-excessive but contains an electronegative oxygen atom. This creates a push-pull mechanism affecting the carbonyl (

) and hydroxyl (

) frequencies.
Conjugation and Resonance
  • 
    -Substitution (2-Furoic Acid):  The carboxyl group at the C2 position allows for extended conjugation through the oxygen atom of the ring. This lowers the 
    
    
    
    bond order, reducing the stretching frequency compared to aliphatic analogs.
  • 
    -Substitution (3-Furoic Acid):  Conjugation is less effective at the C3 position compared to C2, often resulting in a slightly higher 
    
    
    
    frequency than the 2-isomer, though still lower than saturated aliphatic acids.
Hydrogen Bonding (Dimerization)

In solid state (KBr pellet) or concentrated solution, furoic acids exist almost exclusively as centrosymmetric cyclic dimers. This creates a broad, intense


 stretching envelope and shifts the 

band to lower frequencies (~1680-1700 cm⁻¹) compared to the monomeric form (~1730 cm⁻¹ in dilute gas phase).

G Factor_Conj Conjugation Effect (Furan Ring) Result_CO C=O Frequency Shift (Red Shift) Factor_Conj->Result_CO Lowers k (force constant) Factor_HB H-Bonding (Dimerization) Factor_HB->Result_CO Weakens C=O bond Result_OH O-H Broadening (Fermi Resonance) Factor_HB->Result_OH Broadens Band Factor_Pos Substitution Position (2- vs 3-) Factor_Pos->Result_CO Modulates Resonance

Figure 1: Mechanistic factors influencing the IR spectral shifts in furoic acids.

Comparative Spectral Analysis

The following data compares 2-Furoic acid (the archetype) against its isomer and carbocyclic/aliphatic standards.

Table 1: Characteristic IR Bands (cm⁻¹)
Vibrational Mode2-Furoic Acid (Solid/Dimer)3-Furoic Acid (Solid/Dimer)Benzoic Acid (Standard)Aliphatic Acid (e.g., Acetic)
O-H Stretch 2500–3300 (Broad)2500–3300 (Broad)2500–3300 (Broad)2500–3300 (Broad)
C=O[1][2] Stretch 1670–1695 1680–1705 1680–17001705–1720
C=C Ring Stretch 1583, 1470, 14271560–1600, 15001600, 1580, 1450N/A
C-O Stretch 1290–13101280–130012901210–1320
Ring Breathing 1015–1025 ~1000–1010~1025 (in-plane)N/A
O-H Bend (OOP) ~930 (Broad)~930–940 (Broad)~930 (Broad)~920 (Broad)
C-H Bend (OOP) 730–760 800–870 ~710 & 675 (Mono)N/A
Detailed Band Interpretation
1. The Carbonyl Region (1670–1720 cm⁻¹)

This is the primary diagnostic region.

  • 2-Furoic Acid: typically appears as a strong doublet or broadened peak centered near 1685 cm⁻¹ . The conjugation with the furan oxygen at the

    
    -position is strong, lowering the frequency.
    
  • 3-Furoic Acid: Often appears slightly higher (closer to 1695-1700 cm⁻¹ ) because the resonance contribution from the ring oxygen is less direct than in the 2-position.

2. The Hydroxyl Region (2500–3300 cm⁻¹)

The "acid beard" is prominent.[3]

  • Fermi Resonance: You will often observe "sub-maxima" or shoulders on the broad O-H slope near 2500–2700 cm⁻¹ . These arise from the interaction between the fundamental O-H stretch and the overtone of the C-O-H bending vibration/C-O stretch. This is a hallmark of carboxylic acid dimers.[3]

3. The Fingerprint & Ring Modes
  • Ring Breathing: The furan ring breathing mode near 1015 cm⁻¹ is a critical differentiator from benzoic acid.

  • Isomer Differentiation: To distinguish 2-furoic from 3-furoic, look at the C-H Out-of-Plane (OOP) bending below 900 cm⁻¹.

    • 2-Substituted: Strong band near 730–760 cm⁻¹ (3 adjacent H atoms).

    • 3-Substituted: Bands often shift to 800–870 cm⁻¹ (2 adjacent H atoms + 1 isolated H).

Experimental Protocol: Solid State Analysis

Carboxylic acids are hygroscopic and prone to polymorphism. The following protocol ensures reproducible spectral data, minimizing artifacts from moisture (which obscures the O-H region) and CO₂.

Protocol Start Sample Preparation Dry Desiccation (Vacuum oven, 40°C, 2h) Start->Dry Remove H₂O Matrix Matrix Selection Dry->Matrix KBr KBr Pellet (1:100 ratio, grind dry) Matrix->KBr Transmission (Classic) ATR ATR (Diamond/ZnSe) (Direct compression) Matrix->ATR Reflectance (Modern) Scan Acquisition (4 cm⁻¹ res, 32 scans) KBr->Scan ATR->Scan Process Post-Processing (Baseline Corr., CO₂ Removal) Scan->Process

Figure 2: Validated workflow for IR analysis of solid furoic acid derivatives.

Step-by-Step Methodology
  • Sample Desiccation (Critical):

    • Furoic acids readily adsorb atmospheric moisture.

    • Action: Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis. Failure to do this results in a broadened O-H band that masks the Fermi resonance shoulders.

  • Matrix Preparation:

    • Method A (KBr Pellet): Mix ~1-2 mg of sample with ~100 mg of spectroscopic grade KBr. Grind into a fine powder (particle size < 2 µm to avoid scattering/Christiansen effect). Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Method B (ATR): Place the solid directly onto the Diamond or ZnSe crystal. Apply high pressure clamp to ensure intimate contact. Note: ATR frequencies may be slightly shifted (lower) compared to transmission KBr data due to refractive index dispersion.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ is standard; 2 cm⁻¹ if resolving close ring doublets.

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

    • Atmospheric Suppression: Active purging of the sample chamber with N₂ is recommended to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor, which interfere with the acid regions.

  • Data Validation:

    • Check the 1800–1900 cm⁻¹ region. If bands appear here, the sample may be forming an anhydride (common in some furan derivatives upon heating/grinding) or is monomeric (rare in solid).

    • Verify the presence of the ~930 cm⁻¹ broad band (O-H out-of-plane bend) to confirm dimerization.

References

  • NIST Chemistry WebBook. 2-Furoic Acid Infrared Spectrum. National Institute of Standards and Technology.[4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general carboxylic acid and heterocycle band assignments).
  • Mellouki, A., et al. Vibrational spectra and structure of 2-furoic acid.[5] Spectrochimica Acta Part A. (Detailed vibrational assignment of monomer vs dimer).

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids.[Link]

Sources

Technical Guide: Validating Purity of 5-Isobutyl-2-methyl-furan-3-carboxylic Acid via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 5-Isobutyl-2-methyl-furan-3-carboxylic acid (IMFCA) presents a specific chromatographic challenge due to the high polarity of the carboxylic moiety attached to the furan ring. While direct injection GC-MS is often attempted for preliminary screening, it frequently results in peak tailing, adsorption, and non-linear response, compromising purity calculations.

This guide compares three methodologies:

  • Direct Injection (Control): High failure rate; not recommended for quantitative purity.

  • Silylation (BSTFA/TMCS): Rapid but moisture-sensitive; suitable for qualitative ID.

  • Methyl Esterification (BF3-MeOH): The Gold Standard. Yields stable derivatives, excellent peak symmetry, and high quantitative accuracy.

Recommendation: For regulatory-grade purity validation (ICH Q2(R1)), Methyl Esterification is the required protocol to ensure data integrity.

The Analytical Challenge

The target molecule, 5-Isobutyl-2-methyl-furan-3-carboxylic acid (C₁₀H₁₄O₃), contains a carboxylic acid group at the C3 position. In gas chromatography, free carboxylic acids interact strongly with silanol groups in the column stationary phase and the inlet liner.

Mechanistic Failure of Direct Injection
  • Adsorption: Active sites in the liner irreversibly bind the acidic proton, leading to "ghost peaks" in subsequent runs.

  • Dimerization: In the gas phase, carboxylic acids form hydrogen-bonded dimers, resulting in broad, tailing peaks that make accurate integration of the "Area %" impossible.

  • Thermal Instability: The furan ring is generally stable, but the acid functionality can decarboxylate at high inlet temperatures (250°C+), artificially lowering the purity assay.

Comparative Methodology: Selecting the Right Workflow

The following table objectively compares the performance of the three primary approaches for analyzing IMFCA.

FeatureMethod A: Direct InjectionMethod B: Silylation (TMS)Method C: Methylation (BF3)
Reagent None (Solvent only)BSTFA + 1% TMCS14% BF₃ in Methanol
Reaction Type N/ANucleophilic Substitution (Sɴ2-Si)Acid-Catalyzed Esterification
Derivative Stability N/ALow (Hydrolyzes with moisture)High (Stable for weeks)
Peak Symmetry (Tailing Factor) > 2.0 (Poor)1.0 – 1.2 (Excellent)0.95 – 1.05 (Ideal)
LOD/LOQ High (Poor sensitivity)LowLowest
Prep Time 5 mins30 mins60 mins
Suitability for Purity Fail Conditional (Screening only)Pass (Validation Grade)
Decision Matrix (Graphviz Diagram)

MethodSelection Start Start: Purity Analysis of 5-Isobutyl-2-methyl-furan-3-carboxylic acid Direct Direct Injection? Start->Direct Deriv Derivatization Required Start->Deriv DirectResult Result: Peak Tailing Inaccurate Integration Direct->DirectResult Fails QC Choice Select Reagent Deriv->Choice BSTFA Silylation (BSTFA) Choice->BSTFA BF3 Methylation (BF3-MeOH) Choice->BF3 BSTFAResult Unstable Derivative (Moisture Sensitive) BSTFA->BSTFAResult Risk of Hydrolysis BF3Result Stable Methyl Ester (Validatable Purity) BF3->BF3Result Recommended

Figure 1: Analytical decision tree highlighting the necessity of derivatization for polar furanic acids.

Recommended Protocol: Acid-Catalyzed Methylation

This protocol converts the analyte into Methyl 5-isobutyl-2-methylfuran-3-carboxylate . This ester is volatile, thermally stable, and exhibits no hydrogen bonding with the column phase.

Reagents & Equipment[1][2][3]
  • Analyte: 5-Isobutyl-2-methyl-furan-3-carboxylic acid (>95% nominal purity).

  • Reagent: Boron trifluoride-methanol solution (14% BF₃), Sigma-Aldrich.

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Quenching Agent: Saturated NaHCO₃ solution.

  • Internal Standard (Optional): Methyl tridecanoate (for quantitative assay).

Step-by-Step Workflow
  • Sample Weighing: Weigh 10.0 mg of IMFCA into a 4 mL reaction vial with a PTFE-lined screw cap.

  • Solubilization: Add 1.0 mL of Methanol. Vortex until dissolved.

  • Catalysis: Add 1.0 mL of 14% BF₃-Methanol . Cap tightly.

  • Heating (Critical): Incubate at 60°C for 15 minutes in a heating block.

    • Note: Furan rings are sensitive to harsh acid degradation. Do not exceed 60°C or 20 minutes.

  • Cooling: Cool to room temperature (approx. 5 mins).

  • Extraction: Add 1.0 mL of n-Hexane and 1.0 mL of Saturated NaHCO₃ (to neutralize acid).

  • Phase Separation: Vortex vigorously for 30 seconds. Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).

  • Collection: Transfer the top organic layer (Hexane containing the methyl ester) to a GC vial containing anhydrous Na₂SO₄ (to remove residual water).

Experimental Workflow Diagram

Workflow Sample Solid Sample (10 mg) React Reaction BF3-MeOH, 60°C Sample->React Dissolve Quench Quench Sat. NaHCO3 React->Quench Neutralize Extract Extraction n-Hexane Quench->Extract Partition GC GC-MS Injection (Split 1:50) Extract->GC Top Layer

Figure 2: Sample preparation workflow for the conversion of IMFCA to its methyl ester.

GC-MS Instrument Parameters

To validate purity, the chromatographic system must be optimized to separate the methyl ester from potential synthetic byproducts (e.g., isomers or decarboxylated furan).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Low polarity is preferred for esters.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (Ratio 50:1). Temperature: 250°C.

    • Why Split? To prevent column overload and ensure sharp peaks for integration.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Hold: 3 mins

  • MS Source/Transfer Line: 230°C / 280°C.

  • Scan Range: 40–350 m/z.

Validation Criteria (ICH Q2(R1))

For a "Publish Comparison Guide," you must demonstrate how the method is validated.

Specificity

The mass spectrum of the methyl ester derivative must be distinct from the solvent and reagents.

  • Target Ion: Look for the molecular ion

    
     at m/z 196  (182 acid + 14 methyl).
    
  • Base Peak: Likely the loss of the methoxy group or the isobutyl fragment.

Linearity

Prepare 5 concentration levels of the derivatized standard (e.g., 0.1 mg/mL to 1.0 mg/mL).

  • Acceptance:

    
    .
    
  • Residuals: < 2% deviation at all levels.

Stability of Solution

Inject the hexane extract at T=0 and T=24 hours.

  • Requirement: The area response of the methyl ester should not deviate by >2.0%. Methyl esters are significantly more stable than TMS esters (Method B), which often degrade within hours if trace moisture is present.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Sigma-Aldrich. (n.d.). 5-Isobutyl-2-methyl-furan-3-carboxylic acid Product Data. Merck KGaA.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Referenced for BF3-MeOH esterification mechanisms).[2][3][4]

  • Restek Corporation. (n.d.). Guide to GC Analysis of Fatty Acids and Esters.

Sources

A Researcher's Guide to Reference Standards for the Quantification of 5-Isobutyl-2-methyl-furan-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and metabolic research, the precise quantification of novel endogenous molecules and potential therapeutic agents is paramount. 5-Isobutyl-2-methyl-furan-3-carboxylic acid, a compound of interest in various biological pathways, demands a robust and reliable analytical methodology for its accurate measurement. Central to this is the availability and proper characterization of a reference standard. This guide provides an in-depth comparison of available reference materials and a comprehensive framework for establishing a validated quantification workflow, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

The Critical Role of a Well-Characterized Reference Standard

Comparison of Commercially Available Materials

Several chemical suppliers offer 5-Isobutyl-2-methyl-furan-3-carboxylic acid. However, these are typically sold as "research chemicals" or with a "for research use only" disclaimer, and often without a comprehensive Certificate of Analysis (CoA) detailing purity and identity beyond basic specifications. For instance, a supplier might provide the compound with a stated purity of >95%, but without detailing the nature and quantity of impurities.

It is crucial to recognize that the term "technical grade" implies a purity level of around 85-95% and is generally intended for industrial applications, not for use as a quantitative analytical standard.[1][2] Conversely, "ACS/Reagent Grade" signifies higher purity (typically >95%), but still may not have the extensive characterization required for a primary reference standard.[1][2][3]

Table 1: Comparison of Representative Commercial Grades for 5-Isobutyl-2-methyl-furan-3-carboxylic acid

FeatureCommercial Grade (e.g., from Supplier A)In-House Qualified Primary Reference Standard
Stated Purity Typically >95% (method often unspecified)Characterized purity value with uncertainty (e.g., 99.8% ± 0.1%)
Certificate of Analysis Basic information (e.g., appearance, molecular formula)Comprehensive, with data from multiple orthogonal analytical techniques
Traceability Not traceable to national or international standardsTraceable to SI units through calibrated instruments and methods
Intended Use Synthesis, early-stage discoveryQuantitative analysis, calibration of working standards
Cost Lower initial costHigher initial investment in purification and characterization

Given the limitations of commercially available materials, establishing an in-house primary reference standard is the most rigorous approach for ensuring the highest level of data quality in quantitative studies.

Workflow for In-House Qualification of a Primary Reference Standard

The qualification of an in-house primary reference standard is a multi-step process aimed at unequivocally confirming its identity and accurately determining its purity. This process should be guided by principles outlined by regulatory bodies such as the FDA and pharmacopeias like the USP.[4][5]

Caption: Workflow for In-House Qualification of a Primary Reference Standard.

Detailed Protocol for Purity Assessment by Mass Balance

The mass balance approach is a robust method for assigning the purity of a reference standard by subtracting the sum of all identified impurities from 100%.[6][7]

Objective: To determine the purity of the in-house reference standard of 5-Isobutyl-2-methyl-furan-3-carboxylic acid.

Materials:

  • Purified 5-Isobutyl-2-methyl-furan-3-carboxylic acid

  • HPLC system with UV detector

  • Gas Chromatography (GC) system with Headspace (HS) and Flame Ionization Detector (FID)

  • Karl Fischer titrator

  • Muffle furnace

  • High-purity solvents and reagents

Methodology:

  • Chromatographic Purity by HPLC-UV:

    • Develop a stability-indicating HPLC method to separate the main component from potential organic impurities.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

    • Detection: UV at a wavelength of maximum absorbance.

    • Inject a solution of the reference standard and calculate the area percent of the main peak relative to the total area of all peaks.

  • Water Content by Karl Fischer Titration:

    • Accurately weigh a suitable amount of the reference standard.

    • Titrate with a standardized Karl Fischer reagent to determine the percentage of water.

  • Residual Solvents by GC-HS-FID:

    • Dissolve a known amount of the reference standard in a suitable solvent (e.g., DMSO).

    • Analyze by headspace GC-FID to identify and quantify any residual solvents from the purification process.

  • Non-Volatile Impurities (Residue on Ignition):

    • Accurately weigh a significant amount of the reference standard into a crucible.

    • Heat gradually in a muffle furnace to a high temperature (e.g., 600 °C) until all organic material is incinerated.

    • The remaining mass represents the non-volatile inorganic impurities.

  • Purity Calculation:

    • Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities)

Quantitative Analysis by LC-MS/MS: A Validated Protocol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[8][9]

Caption: LC-MS/MS Workflow for Quantification in a Biological Matrix.

Step-by-Step LC-MS/MS Protocol for Quantification in Plasma

Objective: To quantify the concentration of 5-Isobutyl-2-methyl-furan-3-carboxylic acid in human plasma.

Materials:

  • Human plasma (with anticoagulant)

  • In-house qualified primary reference standard of 5-Isobutyl-2-methyl-furan-3-carboxylic acid

  • Stable isotope-labeled internal standard (SIL-IS), if available, or a structural analog (e.g., a furan carboxylic acid with a different alkyl chain)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • LC-MS/MS system (e.g., triple quadrupole)

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the in-house reference standard in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution to prepare calibration standards and QC samples at various concentrations in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS System (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.

      • Multiple Reaction Monitoring (MRM): Optimize precursor-to-product ion transitions for both the analyte and the internal standard. For 5-Isobutyl-2-methyl-furan-3-carboxylic acid (MW: 182.22), a potential precursor ion in negative mode would be [M-H]⁻ at m/z 181.2. Product ions would be determined by collision-induced dissociation.

      • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Method Validation: A Self-Validating System

A quantitative method must be validated to demonstrate its reliability for the intended application. The validation should adhere to regulatory guidelines and assess the following parameters:

Table 2: Key Parameters for Analytical Method Validation

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Mean recovery of 85-115% of the nominal concentration
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15%
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within acceptable limits
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Matrix factor within an acceptable range (e.g., 0.85-1.15)
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration remains within ±15% of the initial concentration

Comparison of Analytical Approaches

G cluster_0 Direct Use of Commercial Grade Material cluster_1 In-House Qualified Reference Standard Commercial Grade Commercial Grade Pros_Comm Pros: - Lower initial cost - Readily available Commercial Grade->Pros_Comm Cons_Comm Cons: - Unknown purity and impurities - Risk of inaccurate quantification - Not suitable for regulated studies Commercial Grade->Cons_Comm In-House Standard In-House Qualified Standard Pros_InHouse Pros: - High, known purity with uncertainty - Increased data confidence and reproducibility - Suitable for all research, including regulated studies In-House Standard->Pros_InHouse Cons_InHouse Cons: - Higher initial investment in time and resources - Requires expertise in purification and characterization In-House Standard->Cons_InHouse

Caption: Comparison of using a commercial grade material versus an in-house qualified standard.

Conclusion and Recommendations

For the accurate and reliable quantification of 5-Isobutyl-2-methyl-furan-3-carboxylic acid, the establishment of a well-characterized in-house primary reference standard is strongly recommended, particularly for late-stage research and drug development. While the direct use of commercially available materials may be suitable for preliminary, qualitative experiments, it introduces a significant risk of inaccuracy in quantitative assays.

By investing in the proper qualification of a reference standard and the validation of a robust LC-MS/MS method, researchers can ensure the integrity and reproducibility of their data, ultimately accelerating scientific discovery and contributing to the development of new therapeutics. This guide provides a comprehensive framework to achieve these goals, promoting scientific rigor and confidence in experimental outcomes.

References

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research. [Link]

  • USP Reference Standards. United States Pharmacopeia. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Creating Working Reference Standard (WRS) Qualification Protocols. BioPharma Consulting Group. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. SlideShare. [Link]

  • Industry 1VQ Solutions: Change of Lot or Extension of Shelf-life of Reference Standard. PDA. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • A Method for the Determination of Nitrofuran Veterinary Drug Residues by LC-MS/MS. Waters. [Link]

  • Comparing Chemical Grades: Technical vs. Industrial vs. Food Grade. Simple Solvents. [Link]

  • Lab Chemicals vs Industrial Grade: What International Buyers Must Know. Simple Solvents. [Link]

Sources

Elemental analysis vs theoretical calculation for 5-Isobutyl-2-methyl-furan-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 5-Isobutyl-2-methyl-furan-3-carboxylic acid CAS: 462068-52-6 (Analogous Reference) Formula:


Date:  October 26, 2023

Executive Summary

In the characterization of small molecule therapeutics and intermediates like 5-Isobutyl-2-methyl-furan-3-carboxylic acid , establishing bulk purity is critical. While NMR and Mass Spectrometry (MS) confirm structure and molecular weight, they often fail to quantify non-chromophoric impurities (e.g., water, inorganic salts) or trapped solvents effectively.

This guide compares Theoretical Calculation —the mathematical baseline derived from stoichiometry—against Experimental Elemental Analysis (EA) , the combustion-based validation method. It demonstrates why EA remains the "Gold Standard" for bulk purity confirmation in peer-reviewed literature (e.g., J. Org. Chem., J. Med. Chem.) and provides a self-validating protocol for researchers.

Theoretical Calculation: The Baseline

The theoretical elemental composition is the fixed reference point. It assumes the sample is 100% pure, anhydrous, and free of solvent.

Stoichiometric Derivation

Compound: 5-Isobutyl-2-methyl-furan-3-carboxylic acid Molecular Formula:



Atomic Weights (IUPAC Standard):

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Oxygen (O):

    
    
    

Molecular Weight (MW) Calculation:




Theoretical Composition Percentages

These values serve as the target for experimental validation.

ElementMass Contribution ( g/mol )CalculationTheoretical %
Carbon 120.11

65.92%
Hydrogen 14.112

7.74%
Oxygen 47.997

26.34%

Experimental Elemental Analysis: The Validation

Experimental EA (specifically CHN Combustion Analysis) determines the actual mass fraction of elements in the synthesized bulk material.

Principle of Operation

The sample is combusted at high temperatures (


) in an oxygen-rich environment.[1][2][3] The resulting gases (

,

,

,

) are separated via gas chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD).
Standard Protocol (Self-Validating)

To ensure data integrity (Trustworthiness), follow this specific workflow. Deviations here are the primary cause of "failed" analyses.

  • Sample Preparation:

    • Drying: Dry 10 mg of sample under high vacuum (

      
      ) at 
      
      
      
      for 12 hours. Causality: Removes surface moisture and volatile solvents that skew %C down and %H up.
    • Homogenization: Recrystallized samples must be lightly crushed. Causality: Large crystals trap solvent inclusions that combustion may not fully release instantly, leading to tailing peaks.

  • Weighing:

    • Use a microbalance (

      
       precision).
      
    • Target mass:

      
       encapsulated in a tin capsule.
      
  • Calibration:

    • Run a standard (e.g., Acetanilide) before the sample.

    • Validation Rule: The standard must read within

      
       of its theoretical value. If not, recalibrate the TCD.
      
  • Combustion Cycle:

    • Flash combustion at

      
       with Helium carrier gas.
      
    • Reduction over Copper (

      
      ) to convert 
      
      
      
      (though N is absent in this specific molecule, this step removes excess
      
      
      ).
Visualization of Analytical Workflow

EA_Workflow Sample Synthesized Sample (C10H14O3) Prep Vac Drying (12h, 45°C) Sample->Prep Remove Solvent Weigh Microbalance (2.0 mg ±0.001) Prep->Weigh Homogenize Combust Flash Combustion (975°C + O2) Weigh->Combust Tin Capsule Detect GC Separation & TCD Detection Combust->Detect CO2, H2O Gas Result Data Output (%C, %H) Detect->Result Integration

Figure 1: Step-by-step workflow for ensuring valid Elemental Analysis results.

Comparative Analysis: Interpreting the Data

The standard acceptance criterion for publication (ACS, RSC, Wiley) is that experimental values must be within


  of the theoretical calculation.[4]
Scenario Analysis

The table below compares the Theoretical Baseline against three common experimental outcomes for 5-Isobutyl-2-methyl-furan-3-carboxylic acid.

AnalyteTheoretical Exp. A (Pure) Exp. B (Wet) Exp. C (Impure)
Carbon (C) 65.92% 65.88% (

)
65.10% (

)
60.50% (

)
Hydrogen (H) 7.74% 7.79% (

)
7.95% (

)
7.60% (

)
Status Baseline PASS FAIL FAIL
Diagnosis N/AHigh Purity (>99%)Trapped Solvent/WaterInorganic Contamination
Diagnostic Logic
  • Scenario A (Pass): Both C and H are within

    
    . The bulk material is confirmed as 5-Isobutyl-2-methyl-furan-3-carboxylic acid.[5]
    
  • Scenario B (Fail - "Wet"): Carbon is low , Hydrogen is high . This is the classic signature of trapped water or volatile solvent (e.g., Ethanol, Hexane).

    • Correction: Dry sample for an additional 24h or increase temp to

      
       (below MP).
      
  • Scenario C (Fail - Inorganic): Carbon is significantly low , but Hydrogen is relatively normal or low. This suggests non-combustible contamination (e.g., Silica gel, Sodium sulfate, or metal salts).

    • Correction: Filter the sample through a 0.2

      
      m PTFE membrane or recrystallize.
      
Decision Logic Diagram

Decision_Tree Start Compare Exp vs. Theo Check Is deviation < 0.4%? Start->Check Pass PASS: Confirm Purity Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Type1 C Low / H High? (Solvent Trap) Fail->Type1 Type2 C Low / H Low? (Inorganic Salt) Fail->Type2 Action1 Action: Vacuum Dry & Retest Type1->Action1 Action2 Action: Recrystallize/Filter Type2->Action2

Figure 2: Logical framework for interpreting Elemental Analysis deviations.

Conclusion & Recommendations

For 5-Isobutyl-2-methyl-furan-3-carboxylic acid , Theoretical Calculation provides the target: C: 65.92%, H: 7.74% .

However, the Experimental Analysis is the true test of the material's quality. It is recommended to:

  • Always perform EA on the final dried product before biological testing.

  • Use the

    
     threshold as a strict "Go/No-Go" gate.
    
  • If EA fails, do not rely solely on NMR; the impurity is likely "invisible" to NMR (e.g., water or inorganic salts) but will affect gravimetric dosing in drug development.

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (2025).[6][7][8][9] Specifies the

    
     acceptance limit for elemental analysis.
    [Link]
    
  • National Institute of Standards and Technology (NIST). 2-Furancarboxylic acid, 3-methylbutyl ester (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[7][9] [Link][9]

  • Royal Society of Chemistry (RSC). Microanalysis: Elemental Analysis Method for CHN. (2008).[1] Detailed protocols for combustion analysis. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs EA). [Link]

Sources

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